molecular formula C8H9NO3 B1648534 6-Methoxy-4-methylpicolinic acid

6-Methoxy-4-methylpicolinic acid

Número de catálogo: B1648534
Peso molecular: 167.16 g/mol
Clave InChI: AKLJMVUCBDPDEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methoxy-4-methylpicolinic acid (CAS 324028-98-0) is a chemical compound offered for research and development purposes. This picolinic acid derivative belongs to a class of molecules investigated for their potential as metal-binding pharmacophores in biochemical research. Specifically, isosteres of dipicolinic acid, which share core structural features with this compound, have been studied for their inhibitory activity against metallo-β-lactamases (MBLs) such as New Delhi Metallo-β-lactamase-1 (NDM-1) . These enzymes pose a significant threat to the efficacy of β-lactam antibiotics, and research into structurally diverse scaffolds is of high importance . The compound has the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It should be stored under an inert atmosphere at room temperature . Safety Information: This product has the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information. Important Notice: This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Propiedades

Fórmula molecular

C8H9NO3

Peso molecular

167.16 g/mol

Nombre IUPAC

6-methoxy-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)9-7(4-5)12-2/h3-4H,1-2H3,(H,10,11)

Clave InChI

AKLJMVUCBDPDEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)OC)C(=O)O

SMILES canónico

CC1=CC(=NC(=C1)OC)C(=O)O

Origen del producto

United States
Foundational & Exploratory

Thermodynamic stability of 6-Methoxy-4-methylpicolinic acid at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 6-Methoxy-4-methylpicolinic Acid at Room Temperature

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation strategy, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-Methoxy-4-methylpicolinic acid at room temperature. We delve into the foundational principles of stability, present detailed experimental protocols for thermal and chromatographic analysis, and outline a systematic approach to forced degradation studies as mandated by international regulatory standards. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to establish a robust stability profile for this picolinic acid derivative.

Introduction

6-Methoxy-4-methylpicolinic acid (CAS 324028-98-0) is a substituted pyridine carboxylic acid. Picolinic acid and its derivatives are of significant interest in medicinal and coordination chemistry, often utilized for their ability to form stable complexes with various metal ions and serve as versatile scaffolds in drug design.[1][2] The intrinsic stability of such a molecule is a critical quality attribute that must be thoroughly characterized. A molecule that is thermodynamically unstable at its intended storage condition (e.g., room temperature) may degrade over time, leading to a loss of potency and the potential formation of unknown, harmful impurities.

This guide moves beyond a simple data sheet to provide a first-principles approach to stability assessment. We will explain the causality behind experimental choices, from the selection of analytical techniques to the design of stress conditions, enabling scientists to not only execute these protocols but also to interpret the results with confidence.

Physicochemical Properties and Initial Assessment

A baseline understanding of the molecule's properties is the first step in any stability investigation. 6-Methoxy-4-methylpicolinic acid is a solid, typically appearing as a powder or crystals. Its fundamental identifiers are summarized below.

Table 1: Core Physicochemical Properties of 6-Methoxy-4-methylpicolinic Acid

PropertyValueSource(s)
CAS Number 324028-98-0[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Physical Form Powder or crystals
Recommended Storage Room Temperature, Inert Atmosphere, Dry, Well-Ventilated

The manufacturer's recommendation to store the compound at room temperature suggests a general stability under these conditions. However, this qualitative statement must be substantiated with quantitative thermodynamic data. The absence of a publicly documented melting point or decomposition temperature necessitates the experimental work detailed in the following sections.

A Systematic Approach to Stability Assessment

The evaluation of thermodynamic stability is a multi-faceted process. It begins with direct thermal analysis to determine the molecule's inherent thermal thresholds and progresses to long-term and accelerated studies using a validated, stability-indicating analytical method.

Figure 1: Overall workflow for assessing the thermodynamic stability of a new chemical entity.

Experimental Protocol 1: Thermal Analysis

Expertise & Experience: We begin with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is chosen to detect thermal events like melting and decomposition, revealing the endothermic and exothermic processes the molecule undergoes with temperature changes. TGA is run concurrently to quantify mass loss associated with these events, distinguishing a simple phase change (like melting) from decomposition.

Objective

To determine the melting point (Tₘ) and onset of decomposition temperature (Tₔ) of 6-Methoxy-4-methylpicolinic acid.

Instrumentation & Materials
  • Simultaneous Thermal Analyzer (TGA/DSC)

  • Aluminum pans

  • Nitrogen gas (99.99% purity)

  • 6-Methoxy-4-methylpicolinic acid sample (2-5 mg)

Step-by-Step Methodology
  • Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the instrument.

  • Heating Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.[4] This rate is a standard practice that balances resolution and experimental time.

    • Maintain a constant nitrogen purge at 20 mL/min to provide an inert atmosphere, preventing oxidative degradation.[4]

  • Data Analysis:

    • DSC Curve: Identify the sharp endothermic peak corresponding to the melting point. The onset temperature of this peak is recorded as Tₘ. Identify any subsequent sharp exothermic peaks, which indicate decomposition.

    • TGA Curve: Correlate the thermal events from the DSC with mass loss on the TGA curve. A significant mass loss concurrent with a DSC event confirms decomposition. The onset temperature of this mass loss is Tₔ.

Anticipated Results

While specific data for the title compound is unavailable, related picolinic and quinolinic acid derivatives show high thermal stability.[5][6] We can anticipate the results to fall within a similar range.

Table 2: Hypothetical Thermal Analysis Data

ParameterAnticipated ValueInterpretation
Melting Point (Tₘ) 150 - 200 °CA sharp melting peak indicates a pure, crystalline solid. The relatively high temperature suggests strong intermolecular forces.
Decomposition (Tₔ) >200 °CDecomposition occurring well above room temperature and typical accelerated stability conditions (e.g., 40-60°C) is a strong indicator of high intrinsic thermodynamic stability.

Experimental Protocol 2: Stability-Indicating HPLC Method

Trustworthiness: A stability-indicating method is one that can accurately quantify the decrease of the active ingredient while simultaneously resolving it from any potential degradation products.[7] Its development and validation are non-negotiable for a trustworthy stability study. We will use a reverse-phase HPLC method, which is the workhorse for analyzing small organic molecules like picolinic acid derivatives due to its versatility and robustness.[8][9]

Objective

To develop and validate an HPLC method capable of separating 6-Methoxy-4-methylpicolinic acid from all potential degradation products generated during forced degradation studies.

Instrumentation & Materials
  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (or other suitable buffer)

  • Deionized water

  • 6-Methoxy-4-methylpicolinic acid reference standard

Step-by-Step Methodology
  • Wavelength Selection: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and scan its UV absorbance from 200-400 nm. Select a wavelength of maximum absorbance (λₘₐₓ) for detection to ensure high sensitivity. For picolinic acid derivatives, this is often around 265 nm.[9]

  • Mobile Phase Optimization:

    • Start with an isocratic mobile phase of 50:50 Acetonitrile:Water (containing 10 mM Ammonium Acetate, pH adjusted to ~4.5). The buffer is essential to maintain a consistent ionization state of the carboxylic acid, ensuring reproducible retention times.

    • Inject a standard solution. Adjust the acetonitrile/water ratio to achieve a retention time for the main peak between 5 and 10 minutes.

    • If early-eluting polar degradants or late-eluting nonpolar degradants are observed during forced degradation, a gradient elution may be required.

  • Final Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile: 20mM Ammonium Acetate buffer (pH 4.5) (Gradient or Isocratic as determined)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: λₘₐₓ (e.g., 265 nm)

    • Column Temperature: 30 °C

Experimental Protocol 3: Forced Degradation Studies

Authoritative Grounding: Forced degradation, or stress testing, is a regulatory requirement under ICH Q1A guidelines.[7][10] Its purpose is twofold: to identify the likely degradation pathways of the API and to demonstrate the specificity of the analytical method.[7] By intentionally degrading the sample under more severe conditions than accelerated testing, we can rapidly generate potential degradants and ensure our HPLC method can resolve them.

G cluster_conditions Stress Conditions compound 6-Methoxy-4-methylpicolinic Acid Sample acid Acid Hydrolysis (0.1 M HCl, 60°C) compound->acid base Base Hydrolysis (0.1 M NaOH, 60°C) compound->base ox Oxidative (3% H₂O₂, RT) compound->ox photo Photolytic (ICH Q1B Light Exposure) compound->photo thermal Thermal (80°C, Solid State) compound->thermal analysis Analysis by Stability- Indicating HPLC Method acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis

Figure 2: Logical workflow for the forced degradation study of the target compound.

Objective

To investigate the intrinsic stability of 6-Methoxy-4-methylpicolinic acid and validate the stability-indicating nature of the HPLC method.

General Procedure

For each condition, prepare a solution of the compound at approximately 1 mg/mL. The goal is to achieve 5-20% degradation of the parent compound.[10] A control sample (dissolved in the same solvent but not stressed) should be run alongside.

Step-by-Step Stress Conditions
  • Acid Hydrolysis:

    • Add the compound to 0.1 M HCl.

    • Heat at 60 °C for a designated time (e.g., 2, 4, 8, 24 hours).

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.[10]

  • Base Hydrolysis:

    • Add the compound to 0.1 M NaOH.

    • Heat at 60 °C for a designated time.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl.[10]

    • Causality Note: The methoxy group may be susceptible to hydrolysis under strong acid or base conditions, forming the corresponding hydroxy derivative.

  • Oxidative Degradation:

    • Add the compound to a 3% solution of hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for a designated time.

    • Causality Note: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light. Pyridine-based compounds are known to have the potential for photodegradation.[5]

  • Thermal Degradation:

    • Store the solid compound in an oven at a temperature below its melting point (e.g., 80 °C) for a designated period (e.g., 7 days).[7]

    • Dissolve the sample in the mobile phase before injection.

Conclusion and Stability Profile

The successful execution of these protocols will provide a robust, evidence-based assessment of the thermodynamic stability of 6-Methoxy-4-methylpicolinic acid. The thermal analysis will define its intrinsic limits, while the forced degradation studies will reveal its vulnerabilities and confirm the analytical method's reliability.

Based on the recommended storage conditions and the high thermal stability of analogous structures[5][6], it is anticipated that 6-Methoxy-4-methylpicolinic acid will demonstrate significant thermodynamic stability at room temperature. The long-term isothermal study, analyzed by the validated stability-indicating HPLC method, will provide the definitive quantitative data. A finding of <2% degradation over a 12-month period at 25 °C / 60% RH would classify the compound as highly stable, suitable for standard storage and handling procedures in a drug development setting.

References

  • iChemical. (n.d.). 6 - Methoxypicolinic acid, CAS No. 26893-73-2. Retrieved from [Link]

  • Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PMC. Retrieved from [Link]

  • Appchem. (n.d.). 6-Methoxy-4-methylpicolinic acid. Retrieved from [Link]

  • Jadhav, S. B., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2006). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • ResearchGate. (2026). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]

  • MDPI. (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. Retrieved from [Link]

  • Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect. Retrieved from [Link]

  • ACS Publications. (n.d.). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry. Retrieved from [Link]

  • PMC. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • PMC. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-4-methylquinoline. Retrieved from [Link]

  • MDPI. (2021). Markedly Different Decomposition Temperature and Products of Biomass Pyrolysis at Low Temperature—Differentiation of Acids in Their Effects on Pretreatment. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action for 6-Methoxy-4-methylpicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The picolinic acid scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. Its inherent chelating properties and the synthetic tractability of the pyridine ring have led to the development of numerous derivatives with significant therapeutic potential. This guide provides an in-depth exploration of the established and potential mechanisms of action for picolinic acid derivatives, with a specific focus on guiding the mechanistic elucidation of novel compounds such as 6-methoxy-4-methylpicolinic acid. We will delve into the critical role of these derivatives as enzyme inhibitors across various disease areas, supported by detailed experimental protocols and data interpretation strategies. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation therapeutics based on the picolinic acid core.

The Picolinic Acid Scaffold: A Foundation for Diverse Biological Activity

Picolinic acid, a pyridine-2-carboxylic acid, and its amide counterpart, picolinamide, are not merely synthetic curiosities but are recognized for their significant roles in biological systems and drug discovery. The bidentate chelating ability of the picolinic acid scaffold, involving the pyridine nitrogen and the carboxylate or amide group, is a key determinant of its interaction with metalloenzymes.[1][2] Furthermore, the pyridine ring serves as a versatile platform for synthetic modification, allowing for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific biological targets.

The introduction of substituents, such as the 6-methoxy and 4-methyl groups in the titular compound, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1]

Established Mechanisms of Action: A Survey of Picolinic Acid Derivatives as Enzyme Inhibitors

The primary mechanism through which picolinic acid derivatives exert their biological effects is through the inhibition of key enzymes implicated in various disease pathologies. The following sections will explore several well-characterized examples, providing insights into the potential activities of novel derivatives.

Inhibition of Metalloenzymes

The ability of the picolinic acid moiety to coordinate with metal ions in enzyme active sites is a prominent theme in its mechanism of action.

The rise of antibiotic-resistant bacteria represents a critical global health threat. Metallo-β-lactamases (MBLs), such as NDM-1, utilize zinc ions to hydrolyze β-lactam antibiotics, rendering them ineffective. Derivatives of 2,6-dipicolinic acid (DPA) have emerged as potent inhibitors of NDM-1.[3]

The proposed mechanism involves the formation of a stable ternary complex between the enzyme, the active site zinc ions, and the inhibitor.[3] Structure-activity relationship (SAR) studies have demonstrated that modifications to the DPA scaffold can enhance binding affinity to protein residues surrounding the dinuclear zinc center, leading to improved inhibitory potency and selectivity over other metalloenzymes.[3]

NDM1_Inhibition cluster_NDM1 NDM-1 Active Site Zn1 Zn²⁺ His_bridge His Zn1->His_bridge Zn2 Zn²⁺ Zn2->His_bridge His1 His His1->Zn1 His2 His His2->Zn1 Asp Asp Asp->Zn1 Asp->Zn2 Cys Cys Cys->Zn2 DPA_Derivative 6-Methoxy-4-methyl- picolinic acid derivative DPA_Derivative->Zn1 Coordination DPA_Derivative->Zn2 Coordination Hydrolysis Hydrolysis (Blocked) Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis

Caption: Proposed chelation-based inhibition of NDM-1 by a picolinic acid derivative.

Picolinic acid derivatives, such as fusaric acid (5-butylpicolinic acid), have been shown to inhibit dopamine β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine.[4] This inhibition leads to a reduction in norepinephrine levels in blood vessels, resulting in an antihypertensive effect.[4] The mechanism is believed to involve the chelation of the copper ion cofactor in the enzyme's active site.

Inhibition of Serine Proteases: The Case of SARS-CoV-2 Main Protease (3CLpro)

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 main protease (3CLpro), a cysteine protease essential for viral replication. Rhenium(I) complexes containing substituted picolinic acid ligands have been identified as potent inhibitors of 3CLpro.[5] Mass spectrometry has confirmed the formation of a covalent bond between the metal complex and the enzyme.[5] This highlights that picolinic acid derivatives can be adapted to act as covalent inhibitors, offering a distinct mechanism from simple competitive inhibition.

Inhibition of Other Key Enzymes

The versatility of the picolinic acid scaffold extends to a wide range of other enzyme classes:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Picolinamide derivatives have been developed as potent and selective inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol.[1] Overactivity of this enzyme is linked to metabolic disorders like type 2 diabetes. Inhibition is achieved through non-covalent interactions within the enzyme's active site.[1]

  • Tyrosinase: Picolinic acid acts as a competitive inhibitor of tyrosinase, a copper-containing enzyme involved in melanin biosynthesis.[6] This activity makes its derivatives potential agents for treating skin hyperpigmentation disorders.

  • Myeloperoxidase (MPO): Methoxyphenol derivatives, which share structural features with 6-methoxy-4-methylpicolinic acid, have been identified as reversible inhibitors of MPO, an enzyme implicated in atherosclerosis.[7]

Elucidating the Mechanism of Action: A Practical Guide

For a novel compound like a 6-methoxy-4-methylpicolinic acid derivative, a systematic approach is required to determine its mechanism of action. This process typically involves a tiered screening and assay development strategy.

Initial Target Identification: High-Throughput Screening (HTS)

The first step is often a broad-based high-throughput screen against a panel of relevant biological targets.[8][9] Based on the structural similarities to known inhibitors, this panel could include:

  • A diverse set of metalloenzymes.

  • Key serine and cysteine proteases.

  • Enzymes involved in metabolic and inflammatory pathways.

The choice of assay format is critical for HTS.[9] Fluorescence-based assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are often employed due to their sensitivity and robustness.[1]

HTS_Workflow Compound_Library Compound Library (including 6-methoxy-4-methylpicolinic acid derivatives) HTS High-Throughput Screening (e.g., TR-FRET, Fluorescence Polarization) Compound_Library->HTS Target_Panel Diverse Enzyme Target Panel Target_Panel->HTS Hit_Identification Hit Identification (Primary Hits) HTS->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits

Caption: A generalized workflow for hit identification in drug discovery.

Quantitative Analysis and Mechanism of Inhibition Studies

Once a primary hit is identified, a series of quantitative assays are performed to confirm its activity and elucidate the mechanism of inhibition.

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. This is determined by testing the compound across a range of concentrations in a validated enzyme assay.

Table 1: Example Quantitative Data for Picolinamide-Based 11β-HSD1 Inhibitors[1]

CompoundModificationh-11β-HSD1 IC₅₀ (nM)m-11β-HSD1 IC₅₀ (nM)
1 Initial Hit130160
25 Optimized Lead1114

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are performed.[8] This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten kinetics.[8]

Experimental Protocol: General Enzyme Kinetic Assay

  • Reagent Preparation: Prepare a stock solution of the inhibitor (e.g., 6-methoxy-4-methylpicolinic acid derivative) in a suitable solvent like DMSO. Prepare a range of dilutions of the inhibitor and the enzyme's substrate in the appropriate assay buffer.

  • Assay Setup: In a microplate, add the enzyme, buffer, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Plot the initial reaction velocities against substrate concentration for each inhibitor concentration. Analyze the data using non-linear regression to a Michaelis-Menten model to determine Vmax and Km. A Lineweaver-Burk plot can help visualize the mode of inhibition.

Biophysical and Structural Methods

To confirm direct binding and understand the molecular interactions between the inhibitor and its target, biophysical and structural techniques are invaluable.[10]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

  • Surface Plasmon Resonance (SPR): Monitors the binding and dissociation kinetics in real-time.

  • X-ray Crystallography: Provides a high-resolution 3D structure of the inhibitor bound to the enzyme, revealing the precise binding mode and key interactions.[10]

Cell-Based and In Vivo Assays

Ultimately, the biological activity of an inhibitor must be confirmed in a cellular and, eventually, an in vivo context.[11]

  • Cell-Based Assays: These assays assess the compound's ability to modulate the target's activity within a living cell.[11] For example, if the target is an enzyme involved in a signaling pathway, a downstream reporter assay could be used.

  • Pharmacodynamic Models: In animal models, the effect of the compound on a specific biomarker related to the target's activity is measured. For instance, for an 11β-HSD1 inhibitor, the conversion of cortisone to cortisol would be monitored after oral administration of the compound.[1]

Conclusion and Future Directions

The picolinic acid scaffold is a remarkably fruitful starting point for the development of potent and selective modulators of enzyme activity. The diverse mechanisms of action observed for its derivatives, ranging from metal chelation in metalloenzymes to covalent modification of proteases, underscore its versatility. For novel compounds such as 6-methoxy-4-methylpicolinic acid derivatives, a systematic and multi-faceted approach to mechanistic elucidation is paramount. By combining high-throughput screening, detailed enzyme kinetics, biophysical characterization, and validation in cellular and in vivo models, researchers can unlock the full therapeutic potential of this privileged chemical class. Future work will likely focus on further refining the selectivity of these compounds to minimize off-target effects and exploring their application to a wider range of challenging biological targets.

References

  • BenchChem. (2025).
  • Aitha, M., et al. (2018). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 4(11), 1634-1644. [Link]

  • Barr, L. E., et al. (2022). Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. Chemical Science, 14(1), 147-155. [Link]

  • Gholizadeh, M., et al. (2018). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Avicenna Journal of Medical Biotechnology, 10(4), 240-247. [Link]

  • Hidaka, H., et al. (1978). Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects. Japanese Journal of Pharmacology, 28(3), 437-445. [Link]

  • GEN Staff. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers. Genetic Engineering & Biotechnology News. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Structural Biology. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381. [Link]

  • European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 6-Methoxy-4-methylcoumarin in Pharmaceutical Synthesis.
  • Appchem. 6-Methoxy-4-methylpicolinic acid. [Link]

  • National Center for Biotechnology Information. (2014). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Current Pharmaceutical Design, 20(27), 4448-4467. [Link]

  • MDPI. (2026, February 18). Usnic Acid Derivatives as Inhibitors of Mycobacterium tuberculosis Uracil–DNA Glycosylase. Molecules, 31(4), 896. [Link]

  • Jayaraj, P., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(22), 2939-2955. [Link]

  • MDPI. (2021). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. Molbank, 2021(2), M1220. [Link]

  • Yuan, Y., et al. (1998). A common mechanism for the biosynthesis of methoxy and cyclopropyl mycolic acids in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 95(20), 11566-11571. [Link]

  • MDPI. (2022, March 4). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(5), 1686. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 6-Methoxy-4-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Isolation Protocol for 6-Methoxy-4-methylpicolinic Acid

Introduction & Strategic Context

6-Methoxy-4-methylpicolinic acid (CAS: 324028-98-0) is a highly functionalized pyridine-2-carboxylic acid derivative that serves as a critical building block in modern medicinal chemistry [1]. Its unique substitution pattern—a methoxy group providing hydrogen bond acceptor capabilities and a methyl group offering steric tuning—makes it an ideal precursor for coupling reactions. Notably, this compound is utilized in the synthesis of complex imidazo[1,2-a]pyridine derivatives, which are investigated for their therapeutic potential in neurological and respiratory conditions [2].

This application note details a robust, scalable laboratory protocol for synthesizing 6-methoxy-4-methylpicolinic acid via a cryogenic halogen-metal exchange followed by electrophilic trapping with carbon dioxide.

Mechanistic Workflow & Causality

The synthesis relies on the selective lithiation of 2-bromo-6-methoxy-4-methylpyridine.

  • Cryogenic Control (-78 °C): The halogen-metal exchange using n-butyllithium (n-BuLi) is extremely rapid. Maintaining cryogenic temperatures is non-negotiable; it prevents the highly reactive organolithium intermediate from undergoing Chichibabin-type nucleophilic additions to the pyridine ring or undesired deprotonation of the C4-methyl group.

  • Electrophilic Trapping: The intermediate 2-lithio-6-methoxy-4-methylpyridine is quenched with an excess of anhydrous carbon dioxide. The vast excess of CO₂ is critical to prevent the newly formed lithium carboxylate from reacting with a second equivalent of the organolithium species, which would yield an undesired symmetrical ketone byproduct.

  • Isoelectric Isolation: Pyridinecarboxylic acids are zwitterionic. Isolation requires precise acidification of the aqueous phase to the compound's isoelectric point (typically pH ~3.0–3.5) to maximize precipitation and minimize water solubility.

G SM 2-Bromo-6-methoxy- 4-methylpyridine Lithiation Halogen-Metal Exchange (n-BuLi, -78°C) SM->Lithiation Quench Electrophilic Trapping (CO2 excess) Lithiation->Quench Workup Isoelectric Precipitation (HCl to pH 3.5) Quench->Workup Product 6-Methoxy-4-methyl picolinic acid Workup->Product

Synthetic workflow for 6-Methoxy-4-methylpicolinic acid via halogen-metal exchange.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
2-Bromo-6-methoxy-4-methylpyridine202.051.0010.10 g (50 mmol)Starting Material
n-Butyllithium (2.5 M in hexanes)64.061.1022.0 mL (55 mmol)Lithiating Agent
Tetrahydrofuran (THF), anhydrous72.11-150 mLSolvent
Carbon Dioxide (Solid, Dry Ice)44.01Excess~100 gElectrophile
Hydrochloric Acid (2.0 M aqueous)36.46As needed~30 mLpH Adjustment

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Organolithium Intermediate

  • System Purging: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet. Flush the system with argon for 15 minutes to ensure a strictly anhydrous environment.

  • Substrate Dissolution: Charge the flask with 2-bromo-6-methoxy-4-methylpyridine (10.10 g, 50 mmol) and anhydrous THF (150 mL).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to ≤ -75 °C.

  • Lithiation: Using a syringe pump, add n-BuLi (22.0 mL, 2.5 M in hexanes) dropwise over 30 minutes.

    • Critical Insight: The addition rate must be controlled to ensure the internal temperature does not exceed -70 °C. Exceeding this threshold significantly increases the formation of undesired regioisomers.

  • Maturation: Stir the deep red/brown solution at -78 °C for 45 minutes to ensure complete halogen-metal exchange.

Phase 2: Electrophilic Quench 6. CO₂ Trapping: Rapidly transfer the cold organolithium solution via a wide-bore cannula into a separate, vigorously stirring flask containing a slurry of crushed, freshly sublimed dry ice (~100 g) in anhydrous THF (50 mL).

  • Critical Insight: Pouring the reaction mixture onto excess dry ice (rather than bubbling CO₂ gas into the reaction) guarantees an immediate, massive excess of the electrophile, entirely suppressing ketone formation.
  • Warming: Allow the reaction mixture to slowly warm to room temperature over 2–3 hours as the excess dry ice sublimates.

Phase 3: Workup and Isoelectric Isolation 8. Quenching: Quench the remaining reactive species by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. 9. Organic Extraction (Impurity Removal): Extract the aqueous layer with diethyl ether (2 × 50 mL). Discard the organic layers, which contain unreacted starting material and neutral byproducts. The product remains in the aqueous layer as the lithium carboxylate salt. 10. Acidification: Transfer the aqueous layer to a beaker. While stirring vigorously and monitoring with a calibrated pH meter, add 2.0 M HCl dropwise until the pH reaches exactly 3.5.

  • Critical Insight: 6-Methoxy-4-methylpicolinic acid will precipitate as a white to off-white solid at its isoelectric point. Over-acidification (pH < 2) will protonate the pyridine nitrogen, dragging the compound back into the aqueous phase as a hydrochloride salt.
  • Filtration & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (10 mL) to remove residual inorganic salts.
  • Desiccation: Dry the solid under high vacuum at 45 °C for 12 hours to yield the title compound.

Expected Analytical Profile

To validate the integrity of the synthesized protocol, the isolated material should conform to the following specifications:

  • Physical State: White to pale yellow powder[1].

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 168.06.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a singlet for the methoxy group (~3.85 ppm, 3H), a singlet for the C4-methyl group (~2.35 ppm, 3H), and two meta-coupled aromatic protons (C3 and C5) in the 7.0–7.5 ppm range.

References

  • United States Patent Office.Patent US10759794B2: Imidazo[1,2-a]pyridine derivatives and their use in treating respiratory and neurological disorders. Google Patents.

Application Note: 6-Methoxy-4-methylpicolinic Acid as a Tunable Bidentate Ligand and Directing Group in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative ligand data, and self-validating experimental protocols.

Executive Profile & Mechanistic Rationale

In modern transition metal catalysis, the precise tuning of the primary coordination sphere is paramount for controlling reaction kinetics and regioselectivity. 6-Methoxy-4-methylpicolinic acid (CAS: 324028-98-0) has emerged as a highly privileged structural motif, functioning both as a transient directing group (DG) in C–H functionalization and as an ancillary bidentate (N,O) ligand in photoredox and cross-coupling catalysis.

The Causality of Structural Modifications

The unique efficacy of this ligand stems from the synergistic electronic and steric effects of its substituents:

  • Electronic Enhancement (4-Methyl Group): The +I (inductive) effect of the 4-methyl group increases the electron density on the pyridine nitrogen. This creates a stronger σ -donor profile compared to unsubstituted picolinic acid, which accelerates the initial coordination to electrophilic metal centers (e.g., Pd(II), Ir(III)) and stabilizes high-valent intermediates such as Pd(IV) during oxidative addition [1].

  • Steric Control (6-Methoxy Group): The bulky methoxy group adjacent to the coordinating nitrogen introduces significant steric hindrance (the reactive rotamer effect). When used as a picolinamide directing group on aliphatic amines, this steric bulk restricts the rotation of the C–N bond. This forces the substrate into a rigid conformation that lowers the activation energy for Concerted Metalation-Deprotonation (CMD) at the target C(sp³)–H bond, effectively preventing unwanted over-arylation (di-arylation) [2].

Comparative Ligand Data

To rationally select a picolinic acid derivative for a specific catalytic transformation, one must evaluate the interplay between σ -donicity and steric bulk. The table below summarizes these parameters.

Ligand / Directing GroupElectronic Profile ( σ -Donor Strength)Steric Profile (6-Position)Primary Catalytic Application
Picolinic Acid (Unsubstituted)BaselineMinimalGeneral C–H activation; prone to di-arylation in unhindered substrates.
4-Methylpicolinic Acid EnhancedMinimalHigh reactivity systems requiring rapid oxidative addition.
6-Methoxy-4-methylpicolinic Acid Highly Enhanced Bulky (-OMe) Regioselective mono-arylation; stabilization of high-valent metals.
3-(Trifluoromethyl)picolinic Acid Reduced (Electron-poor)MinimalElectrophilic metal catalysis; altering standard regioselectivity.

Workflow & Catalytic Cycle Visualization

The application of 6-Methoxy-4-methylpicolinic acid as a directing group involves a distinct three-phase workflow: Installation, Activation, and Cleavage.

Workflow A 1. Aliphatic Amine (Substrate) B 2. DG Installation (6-MeO-4-Me-Picolinic Acid, HATU) A->B C 3. Picolinamide Intermediate B->C D 4. Pd-Catalyzed C-H Arylation (Pd(OAc)2, Ar-I, AgOAc) C->D E 5. Arylated Picolinamide D->E F 6. DG Cleavage (Boc2O, then Ni(cod)2/EtOH) E->F G 7. Functionalized Free Amine F->G

Caption: Workflow for amine functionalization using 6-Methoxy-4-methylpicolinic acid as a directing group.

During the C–H arylation phase, the picolinamide group dictates the formation of a highly specific palladacycle.

CatalyticCycle Pd2 Pd(II) Catalyst Coord Substrate Coordination (N,N-bidentate Chelation) Pd2->Coord + Substrate CMD CMD C-H Cleavage (Palladacycle Formation) Coord->CMD - HOAc OxAdd Oxidative Addition (Ar-I) -> Pd(IV) Intermediate CMD->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Product Product Release RedElim->Product Product->Pd2 + AgOAc

Caption: Catalytic cycle of Pd-catalyzed C(sp3)-H arylation directed by the picolinamide group.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks are embedded to ensure that researchers can verify the success of each step before proceeding, minimizing downstream failures.

Protocol A: Installation of the Directing Group (Picolinamide Synthesis)

Causality: The 6-methoxy group introduces steric bulk around the carboxylic acid, making standard EDC/HOBt coupling sluggish. HATU is employed because it forms a highly reactive HOAt ester, overcoming this steric penalty.

  • Preparation: In an oven-dried flask under N₂, dissolve 6-Methoxy-4-methylpicolinic acid (1.1 equiv) and the target aliphatic amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 equiv). Cool the mixture to 0 °C.

  • Coupling: Add HATU (1.2 equiv) portion-wise.

    • Validation Check 1: The reaction mixture will transition from pale yellow to a deep yellow/orange color within 5 minutes, indicating the formation of the active HOAt ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 1M HCl.

    • Validation Check 2: The 1M HCl wash selectively removes unreacted aliphatic amine. The product picolinamide remains in the organic layer because the electron-withdrawing amide carbonyl and the steric bulk reduce the basicity of the pyridine nitrogen.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed C(sp³)–H Arylation

Causality: Pd(OAc)₂ acts as the precatalyst. AgOAc is strictly required as a halide scavenger; it abstracts the iodide from the Pd(IV) intermediate, freeing up a coordination site and driving the reductive elimination step forward.

  • Setup: In a 10 mL pressure vial, combine the picolinamide substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), and the aryl iodide (2.5 equiv).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) under an argon atmosphere. Seal the vial with a PTFE-lined cap.

  • Heating: Heat the reaction mixture at 110 °C for 18 hours.

    • Validation Check 1: Within the first 2 hours of heating, a distinct yellow/green precipitate (AgI) will form at the bottom of the vial. The presence of this precipitate is a visual confirmation that oxidative addition and subsequent halide abstraction are occurring successfully.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and silver salts.

  • Analysis: Concentrate the filtrate.

    • Validation Check 2: Analyze via LC-MS. The mass spectrum should show the [M+H]+ peak corresponding to the mono-arylated product. The absence of a di-arylated mass peak confirms the steric control exerted by the 6-methoxy group.

Protocol C: Chemoselective Cleavage of the Directing Group

Causality: Picolinamides are notoriously robust and resistant to standard basic or acidic hydrolysis. To cleave the DG without destroying sensitive functional groups, the amide is first activated with Boc₂O. This twists the amide bond out of planarity, disrupting its resonance stability. Subsequent Ni-catalyzed transesterification smoothly releases the amine [2].

  • Boc-Activation: Dissolve the arylated picolinamide (0.1 mmol) in MeCN. Add DMAP (0.2 equiv) and Boc₂O (2.0 equiv). Stir at 50 °C until TLC shows complete conversion to the N-Boc-picolinamide.

  • Ni-Catalyzed Cleavage: Transfer the crude N-Boc intermediate to an oven-dried vial in a glovebox. Add Ni(cod)₂ (10 mol%).

  • Transesterification: Remove from the glovebox, add anhydrous toluene (1.0 mL) and absolute ethanol (2.0 equiv) under argon. Stir at 80 °C for 15 hours.

    • Validation Check 1: The reaction should remain a homogeneous dark solution. The lack of metallic plating indicates the Ni(cod)₂ catalyst remains active and has not decomposed.

  • Isolation: Filter the mixture through silica gel and concentrate.

    • Validation Check 2: GC-MS or LC-MS of the crude mixture will show two distinct peaks: the desired N-Boc protected functionalized amine, and ethyl 6-methoxy-4-methylpicolinate (the recycled DG byproduct).

References

  • Crabtree, R. H. (2011). Multifunctional ligands in transition metal catalysis. New Journal of Chemistry, 35(1), 18-23. Available at:[Link]

  • Biswas, S., Bheemireddy, N. R., Bal, M., Van Steijvoort, B. F., & Maes, B. U. W. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112-13123. Available at:[Link]

Application Note: 6-Methoxy-4-methylpicolinic Acid as a Privileged Scaffold in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. 6-Methoxy-4-methylpicolinic acid (CAS: 324028-98-0) has emerged as a highly valuable heteroaromatic building block, particularly in the synthesis of epigenetic modulators[1]. As a core structural motif in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, this functionalized picolinic acid provides essential hydrogen-bonding vectors and steric boundaries required for deep-pocket target engagement[2].

This application note provides a comprehensive guide for researchers and drug development professionals, detailing the physicochemical rationale, mechanistic pathway, and validated synthetic protocols for incorporating 6-methoxy-4-methylpicolinic acid into pharmaceutical pipelines.

Physicochemical Profiling & Structural Rationale

The utility of 6-methoxy-4-methylpicolinic acid lies in its precise substitution pattern, which optimizes both target affinity and drug-like properties.

  • Picolinic Acid Core (C2-Carboxylate): Serves as the primary conjugation site (typically via amide coupling) while the adjacent pyridine nitrogen acts as a critical hydrogen-bond acceptor in the binding pocket.

  • 6-Methoxy Substitution: Exerts an electron-donating effect via resonance, modulating the pKa of the pyridine nitrogen to optimize physiological ionization. Sterically, it restricts the conformational flexibility of the resulting amide, pre-organizing the molecule into a bioactive conformation.

  • 4-Methyl Substitution: Occupies adjacent hydrophobic sub-pockets within the target enzyme, enhancing binding enthalpy while incrementally increasing the lipophilicity (logP) to improve cellular permeability.

Quantitative Data Summary

To ensure reproducibility and proper handling, the fundamental physicochemical properties of the building block are summarized below:

PropertySpecification
Chemical Name 6-Methoxy-4-methyl-2-pyridinecarboxylic acid
CAS Number 324028-98-0
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Typical Purity ≥ 95%
Physical Form Powder or crystals
Storage Conditions Inert atmosphere, Room Temperature (Keep tightly closed)
GHS Hazard Codes H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory)

Mechanistic Pathway: Epigenetic Modulation via EZH2

The primary pharmaceutical application of 6-methoxy-4-methylpicolinic acid is the synthesis of inhibitors targeting EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[2]. EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3)[3]. In various solid tumors and lymphomas, EZH2 is overexpressed or mutated, leading to hypermethylation and the subsequent transcriptional silencing of tumor suppressor genes[2].

Derivatives synthesized from 6-methoxy-4-methylpicolinic acid act as competitive inhibitors, binding to the S-adenosylmethionine (SAM) pocket of EZH2. By blocking this pocket, the inhibitors halt H3K27 trimethylation, thereby reactivating tumor suppressor gene expression and inducing apoptosis in cancer cells[2][3].

EZH2_Pathway A EZH2 Catalytic Complex (PRC2) B Histone H3K27 Trimethylation (H3K27me3) A->B Catalyzes C Transcriptional Repression (Tumor Suppressor Genes) B->C Induces D Unregulated Cancer Cell Proliferation C->D Promotes Inhibitor 6-Methoxy-4-methylpicolinamide Derivative (Drug Candidate) Inhibitor->A Blocks SAM Binding Pocket

Fig 1: Mechanism of EZH2 inhibition by 6-Methoxy-4-methylpicolinamide derivatives.

Synthetic Workflow & Experimental Protocols

The most robust method for incorporating this building block into a drug scaffold is via amide coupling with complex primary or secondary amines (e.g., functionalized indoles or anilines)[2].

Synthesis_Workflow Step1 Starting Material (324028-98-0) Step2 Acid Activation (HATU, DIPEA, DMF) Step1->Step2 Step3 Amide Coupling (Target Amine Addition) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Purified EZH2 Inhibitor Scaffold Step4->Step5

Fig 2: Standard synthetic workflow for picolinamide scaffold generation.

Protocol: High-Efficiency Amide Coupling

This protocol utilizes HATU and DIPEA. The causality of this selection is rooted in the electronic nature of picolinic acids. The adjacent pyridine nitrogen can cause sluggish coupling and potential epimerization with standard EDC/HOBt conditions. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion rapidly even with sterically hindered amines.

Reagents & Materials:

  • 6-Methoxy-4-methylpicolinic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • Action: In an oven-dried round-bottom flask purged with inert gas (Argon or N2), dissolve 6-methoxy-4-methylpicolinic acid (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M.

    • Causality: Anhydrous conditions and inert atmosphere are critical to prevent the premature hydrolysis of the highly reactive HOAt-ester intermediate back to the carboxylic acid.

  • Carboxylic Acid Activation:

    • Action: Add DIPEA (3.0 equiv) to the solution, followed by HATU (1.2 equiv) in one portion. Stir the mixture at room temperature (20-25°C) for 15–20 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to facilitate nucleophilic attack on HATU. The 15-minute pre-activation ensures complete conversion to the active ester before the amine is introduced, preventing side reactions.

  • Amide Bond Formation:

    • Action: Add the target amine (1.1 equiv) dropwise or in small portions. Continue stirring at room temperature for 2 to 4 hours.

    • Causality: A slight stoichiometric excess of the amine ensures that the limiting reagent (the activated picolinic acid) is fully consumed, simplifying downstream purification.

  • In-Process Validation (Self-Validating Step):

    • Action: Monitor the reaction progress via LC-MS or TLC (eluent: typically 50% EtOAc in Hexanes).

    • Causality: The disappearance of the starting material mass (m/z 168 [M+H]+) and the appearance of the product mass confirms successful coupling.

  • Quenching and Aqueous Workup:

    • Action: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Action: Wash the combined organic layers with 5% aqueous LiCl (3x), followed by brine.

    • Causality: DMF is highly miscible with both water and organic solvents. Washing with 5% LiCl is a proven technique to effectively partition DMF into the aqueous phase, preventing contamination of the final product.

  • Drying and Purification:

    • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Trustworthiness & Handling Considerations

To maintain the scientific integrity of your drug discovery pipeline, strict adherence to handling guidelines is required. 6-Methoxy-4-methylpicolinic acid is classified with GHS hazard statements H315, H319, and H335.

  • Storage: The compound must be stored in a tightly sealed container under an inert atmosphere at room temperature. Exposure to atmospheric moisture over prolonged periods can lead to degradation or complexation.

  • Safety: Standard PPE (nitrile gloves, safety goggles, and lab coat) is mandatory. All coupling reactions involving HATU and DMF must be conducted inside a certified chemical fume hood to prevent inhalation of volatile irritants and potential respiratory sensitization.

References

  • Google Patents. (2011). WO2011140324A1 - Indoles.
  • Google Patents. (2013). WO2013067296A1 - Method of treatment.

Sources

Advanced Application Note: Cross-Coupling and Directed Functionalization Strategies using 6-Methoxy-4-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Application Note & Validated Protocols.

Executive Summary & Chemical Rationale

In modern cross-coupling chemistry, 2-pyridyl architectures present a notorious challenge. Traditional Suzuki-Miyaura couplings utilizing 2-pyridylboronic acids often fail due to rapid protodeboronation, an artifact of the adjacent nitrogen atom destabilizing the carbon-boron bond[1]. To circumvent this, 6-Methoxy-4-methylpicolinic acid (CAS: 324028-98-0) has emerged as a highly versatile, dual-purpose scaffold[2].

  • As a Traceless Nucleophile: The C2-carboxylic acid acts as a leaving group in Cu/Pd-catalyzed decarboxylative cross-couplings, generating a transient 2-pyridyl metal species in situ that seamlessly couples with aryl halides[1][3].

  • As a Tunable Directing Group: When condensed with an amine, the resulting picolinamide serves as a bidentate (N,N) directing group for transition-metal-catalyzed C-H activation. Critically, the 6-methoxy substituent provides essential steric bulk that weakens product-metal coordination, preventing the catalyst poisoning (product inhibition) typically seen with unsubstituted picolinic acids.

Quantitative Data & Physicochemical Profile
ParameterSpecificationMechanistic Role / Rationale in Cross-Coupling
CAS Number 324028-98-0[2]Unique identifier for procurement and inventory.
Molecular Formula C8H9NO3[2]MW: 167.16 g/mol ; used for precise stoichiometric scaling.
C2-Carboxylic Acid Decarboxylation SiteActs as a traceless activating group; extrudes CO2 at elevated temperatures to form a reactive metal-carbon bond[1].
C6-Methoxy Group Steric/Electronic ModifierPrevents catalyst poisoning in C-H activation by sterically hindering the pyridine nitrogen, thereby increasing catalyst turnover.
C4-Methyl Group Electron DonorEnhances ring electron density, facilitating oxidative addition; serves as a distinct NMR handle[2].
Typical Decarb. Temp 130 °C – 150 °C[1]Provides the necessary thermal energy to overcome the activation barrier for CO2 extrusion[1].

Workflow I: Cu/Pd-Catalyzed Decarboxylative Cross-Coupling

Decarboxylative cross-coupling bypasses the instability of 2-pyridyl organometallics. By utilizing a bimetallic system, Cu(I) mediates the decarboxylation to form a pyridyl-copper intermediate, which subsequently transmetalates to a Pd(II)-aryl complex[1][4].

G A 6-Methoxy-4-methyl picolinic acid B Cu(I) Complex A->B Base, Heat C Pyridyl-Cu(I) Intermediate B->C -CO2 E Transmetalation State C->E Cu to Pd D Pd(II)-Aryl Complex D->E Aryl Halide F Reductive Elimination E->F G 2-Aryl-6-methoxy -4-methylpyridine F->G Product Release

Caption: Bimetallic Cu/Pd-catalyzed decarboxylative cross-coupling catalytic cycle.

Validated Protocol: Decarboxylative Arylation

Objective: Synthesize 2-aryl-6-methoxy-4-methylpyridines.

  • Catalyst & Reagent Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 6-Methoxy-4-methylpicolinic acid (1.5 equiv), the target aryl bromide (1.0 equiv), Cu2O (5 mol%), Pd(cod)Cl2 (5 mol%), DavePhos (15 mol%), and K2CO3 (1.5 equiv)[1].

  • Reaction Execution: Add anhydrous DMSO to achieve a 0.2 M concentration. Seal the tube, transfer it to a fume hood, and heat at 130 °C in an oil bath for 16 hours[1].

  • In-Process Quality Control (QC): Monitor via LC-MS. The complete disappearance of the aryl halide and the emergence of the [M+H]+ product peak indicates successful transmetalation. Self-Validation Check: A reaction mixture that turns prematurely black (Pd(0) aggregation) before 4 hours indicates ligand degradation or oxygen ingress; halt and restart.

  • Workup & Copper Sequestration: Cool to room temperature. Dilute with ethyl acetate and wash vigorously with a 10% aqueous NH4OH solution. Note: The aqueous layer will turn deep blue as it sequesters the copper salts. Wash the organic layer with brine, dry over Na2SO4, and purify via silica gel chromatography.

Workflow II: Tunable Bidentate Directing Group for C-H Activation

Unsubstituted picolinamides often bind too tightly to palladium after C-H functionalization, killing the catalytic cycle. The 6-methoxy group on this specific picolinic acid acts as a steric bumper, weakening the N-Pd bond just enough to allow product release and maintain high turnover numbers (TON).

G Step1 1. Amide Coupling Condensation with Target Amine Step2 2. Metal Coordination N,N-Bidentate Binding to Pd(II) Step1->Step2 Step3 3. C-H Cleavage Directed Oxidative Addition Step2->Step3 Step4 4. Cross-Coupling Reaction with Aryl Halide Step3->Step4 Step5 5. Auxiliary Cleavage Hydrolysis to Liberate Amine Step4->Step5

Caption: Workflow for utilizing 6-Methoxy-4-methylpicolinic acid as a tunable C-H directing group.

Validated Protocol: Directed C(sp3)-H Arylation of Aliphatic Amines

Objective: Late-stage functionalization of complex aliphatic amines.

  • Directing Group Installation: Dissolve the target aliphatic amine (1.0 equiv) and 6-Methoxy-4-methylpicolinic acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 4 hours. Isolate the resulting picolinamide via standard aqueous workup.

  • Pd-Catalyzed C-H Arylation: In a sealed vial, combine the picolinamide (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)2 (10 mol%), Ag2CO3 (2.0 equiv), and dibenzyl phosphate (20 mol%) in t-amyl alcohol. Heat at 110 °C for 24 hours under N2.

  • In-Process Quality Control (QC): Analyze via LC-MS. The presence of the arylated product confirms the 6-methoxy group successfully prevented catalyst poisoning.

  • Directing Group Cleavage: To remove the 6-methoxy-4-methylpicolinoyl auxiliary and liberate the newly functionalized amine, treat the purified intermediate with NaOH in EtOH at 70 °C. Alternatively, utilize a Ni(cod)2-catalyzed esterification with EtOH for milder cleavage[5].

Workflow III: Transition-Metal-Free Minisci Decarboxylative Arylation

For coupling with electron-deficient heteroarenes without the need for palladium, a Minisci-type radical decarboxylation can be employed. This relies on single-electron transfer (SET) to generate a highly reactive pyridyl radical[6].

Validated Protocol: Silver-Mediated Radical Coupling
  • Radical Generation: Combine 6-Methoxy-4-methylpicolinic acid (1.5 equiv), the target electron-deficient heteroarene (1.0 equiv), AgNO3 (20 mol%), and K2S2O8 (2.0 equiv) in a solvent mixture of CH3CN/H2O (1:1 v/v)[6].

  • Reaction Execution: Stir the mixture at 80 °C under an ambient air atmosphere for 12 hours[6].

  • In-Process Quality Control (QC): Self-Validation Check: Vigorous bubbling (CO2 evolution) should be observed within the first 30 minutes. The lack of gas evolution indicates inactive persulfate; replace the oxidant if necessary.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3 to neutralize remaining acids. Extract with dichloromethane (3x), dry over MgSO4, concentrate, and purify via flash chromatography.

Sources

Application Note: Utilizing 6-Methoxy-4-methylpicolinic Acid in the Development of Next-Generation Auxinic Herbicides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolution of weed resistance to ALS and EPSPS inhibitors necessitates the development of novel herbicidal active ingredients. Synthetic auxins (WSSA Group 4) remain a cornerstone of broadleaf weed management. Recent structural innovations have highlighted the picolinate class as highly potent alternatives to legacy phenoxy-carboxylates. Within this chemical space, 6-Methoxy-4-methylpicolinic acid emerges as a highly versatile, non-halogenated core scaffold. This application note details the mechanistic rationale, lead-generation workflows, and self-validating synthetic protocols for utilizing this building block in agrochemical development.

Mechanistic Rationale & Target Biology

Unlike classical halogenated picolinates (e.g., picloram, clopyralid), 6-Methoxy-4-methylpicolinic acid utilizes a C6-methoxy group and a C4-methyl group to drive receptor affinity and modulate environmental persistence.

Auxinic herbicides exert their phytotoxicity by binding to the TIR1/AFB family of F-box proteins, specifically showing high selectivity for the AFB5 receptor. Upon binding to the receptor's hydrophobic pocket, the picolinate acts as a "molecular glue," recruiting Aux/IAA transcriptional repressors to the SCF ubiquitin ligase complex [1]. This triggers the rapid proteasomal degradation of Aux/IAA, leading to the derepression of Auxin Response Factors (ARFs) and subsequent lethal epinasty[2].

Causality in Structural Design: The C6-methoxy group of this scaffold provides critical steric bulk and hydrogen-bonding potential that tightly anchors the molecule within the AFB5 pocket. Simultaneously, the C4-methyl group enhances lipophilicity without the prolonged environmental persistence (soil half-life) associated with heavy chlorination, a key finding that drove the discovery of modern arylpicolinates [3].

Pathway A Synthetic Auxin (Picolinate Derivative) B AFB5 / TIR1 Receptor (F-box protein) A->B Binds pocket D Coreceptor Complex ('Molecular Glue') B->D C Aux/IAA Repressor (Target Protein) C->D Recruited E Ubiquitination & Degradation (26S Proteasome) D->E Targets Aux/IAA F ARF Transcription Factor Derepression E->F G Herbicidal Response (Epinasty, Tissue Necrosis) F->G

Fig 1. Mechanism of action: Picolinate auxins acting as molecular glues in the AFB5 pathway.

Agrochemical Lead Generation Workflow

Workflow A 6-Methoxy-4-methylpicolinic acid (Core Scaffold) B Esterification (Foliar) A->B SOCl2, ROH C Amidation (Soil-Applied) A->C EDC, HOBt, RNH2 D Physicochemical Profiling (LogP, Solubility) B->D C->D E In Vitro AFB5 Binding Assay D->E F Greenhouse Efficacy Screening E->F Lead Selection

Fig 2. Agrochemical lead generation workflow utilizing 6-Methoxy-4-methylpicolinic acid.

Experimental Protocols

Protocol 1: Synthesis of Aryl-Ester Derivatives (Foliar Uptake Optimization)

Causality & Rationale: Free picolinic acids are predominantly ionized at physiological pH, severely limiting their diffusion across the lipophilic plant cuticle. By converting the carboxylic acid of 6-Methoxy-4-methylpicolinic acid into a lipophilic ester (e.g., benzyl ester), we synthesize a "pro-herbicide." This uncharged molecule rapidly penetrates the leaf surface before being cleaved by endogenous plant carboxylesterases to release the active phytotoxic acid.

Step-by-Step Methodology:

  • Activation: Suspend 6-Methoxy-4-methylpicolinic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Chlorination: Add thionyl chloride (SOCl₂, 2.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF (2 drops). Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride.

  • Esterification: Redissolve the acyl chloride in anhydrous DCM (15 mL). Slowly add a solution of the target alcohol (e.g., benzyl alcohol, 1.2 eq) and triethylamine (TEA, 2.0 eq) in DCM at 0°C.

  • Reaction & Quench: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ (20 mL) and extract with DCM (3 x 15 mL).

  • Self-Validation System:

    • In-Process: Monitor via TLC (Hexanes:EtOAc 7:3). The product ester will have a significantly higher Rf value than the highly polar starting acid.

    • Post-Purification: Confirm product identity via LC-MS (ESI+) looking for the [M+H]+ ion. Utilize ¹H-NMR to verify the presence of the ester alkyl protons and ensure the intact C6-methoxy singlet remains at ~3.9 ppm.

Protocol 2: Synthesis of Amide-Linked Conjugates (Pre-emergence Soil Screening)

Causality & Rationale: For pre-emergence applications, the herbicide must resist rapid leaching and immediate microbial degradation in the soil. Amide derivatives provide a tunable release profile. The amide bond is more robust than an ester, requiring specific soil microbial amidases for cleavage, thereby extending the soil half-life (DT50) and providing residual weed control.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Methoxy-4-methylpicolinic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).

  • Coupling Reagents: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 minutes at room temperature to form the active ester intermediate. Note: EDC/HOBt is chosen over acyl chlorides here to prevent potential side reactions with complex or sensitive aliphatic amines.

  • Amidation: Add the target primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir the reaction mixture overnight at room temperature.

  • Workup: Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation System:

    • In-Process: Confirm the complete consumption of the starting material via UPLC.

    • Post-Purification: Validate the amide bond formation via IR spectroscopy (appearance of a strong C=O amide I stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹) and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Presentation

The table below summarizes the physicochemical profiling of 6-Methoxy-4-methylpicolinic acid derivatives compared to the legacy standard, Picloram. Modifying the functional groups directly influences cuticular penetration and environmental degradation rates.

CompoundR-Group ModificationClogPAFB5 IC₅₀ (nM)Cuticular Penetration (%)Soil DT₅₀ (Days)
6-Methoxy-4-methylpicolinic acid None (Free Acid)0.8512.415%8
Derivative A (Pro-herbicide) Benzyl Ester3.12>100088%12
Derivative B (Soil-active) N-Propyl Amide2.05>100045%35
Picloram (Legacy Standard) N/A (Halogenated)0.9818.518%90+

*Note: Esters and amides act as pro-herbicides; they exhibit low in vitro AFB5 binding affinity until they are enzymatically cleaved in planta or in soil to release the active free acid.

References

  • Title: Mechanism of auxin perception by the TIR1 ubiquitin ligase. Source: Nature URL: [Link]

  • Title: Auxin herbicides: current status of mechanism and mode of action. Source: Pest Management Science URL: [Link]

  • Title: The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Source: Bioorganic & Medicinal Chemistry URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Methoxy-4-methylpicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 6-Methoxy-4-methylpicolinic acid (CAS 324028-98-0). This compound is a critical building block in the development of EZH1 and EZH2 epigenetic inhibitors, which are heavily utilized in targeted oncology and the treatment of T-cell mediated inflammatory diseases ().

Because this intermediate is synthesized at scale for pharmaceutical applications, maximizing yield across its three-step synthetic route—methoxylation, cyanation, and hydrolysis—is crucial. This guide provides field-validated protocols, root-cause troubleshooting logic, and quantitative data to help you resolve bottlenecks in your workflows.

Synthetic Workflow Overview

The most scalable route to 6-methoxy-4-methylpicolinic acid begins with the inexpensive starting material 2,6-dichloro-4-methylpyridine. The sequence relies on regioselective nucleophilic aromatic substitution ( SN​Ar ), followed by a palladium-catalyzed cross-coupling, and concludes with a pH-sensitive nitrile hydrolysis.

Route SM 2,6-Dichloro- 4-methylpyridine Int1 2-Chloro-6-methoxy- 4-methylpyridine SM->Int1 NaOMe, MeOH 60°C (SNAr) Int2 2-Cyano-6-methoxy- 4-methylpyridine Int1->Int2 Zn(CN)2, Pd(dppf)Cl2 DMF, 100°C Prod 6-Methoxy-4-methyl- picolinic acid Int2->Prod NaOH, H2O/EtOH Reflux, then HCl

Three-step synthetic workflow for 6-Methoxy-4-methylpicolinic acid.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols have been engineered as self-validating systems. Visual cues and in-process controls (IPCs) are embedded to confirm reaction trajectories.

Protocol A: Regioselective Methoxylation (S_NAr)
  • Causality: The first chloride is easily displaced due to the electron-withdrawing nature of the pyridine nitrogen. The second chloride is less reactive once the electron-donating methoxy group is installed, but strict stoichiometric and thermal control is required to prevent over-reaction to the 2,6-dimethoxy byproduct.

  • Preparation: Charge a dry 1L reactor with 2,6-dichloro-4-methylpyridine (100 g, 0.617 mol) and anhydrous methanol (500 mL).

  • Addition: Cool the solution to 0°C. Add sodium methoxide (25 wt% in MeOH, 140 mL, 0.648 mol, 1.05 eq) dropwise over 30 minutes via an addition funnel.

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Self-Validation: Monitor by HPLC. The solution will turn slightly cloudy as NaCl precipitates. The reaction is deemed complete when the starting material peak is <1%.

  • Workup: Concentrate under reduced pressure. Partition the residue between EtOAc (500 mL) and water (500 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield 2-chloro-6-methoxy-4-methylpyridine.

Protocol B: Palladium-Catalyzed Cyanation
  • Causality: Free cyanide ions ( CN− ) strongly coordinate to Palladium, forming inactive [Pd(CN)4​]2− complexes. We utilize Zn(CN)2​ because its low solubility in DMF provides a slow, steady release of cyanide, permitting the catalytic cycle (oxidative addition transmetalation reductive elimination) to proceed without poisoning the catalyst.

  • Preparation: In a 1L Schlenk flask, dissolve 2-chloro-6-methoxy-4-methylpyridine (80 g, 0.508 mol) in anhydrous DMF (600 mL).

  • Degassing: Sparge the solution with ultra-pure N2​ for 30 minutes. Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II).

  • Reagent Addition: Add Zn(CN)2​ (35.8 g, 0.305 mol, 0.6 eq) and Pd(dppf)Cl2​ (18.6 g, 0.025 mol, 0.05 eq).

  • Reaction: Heat to 100°C for 12 hours.

    • Self-Validation: The mixture should remain a homogeneous yellow/brown. If it turns black, catalyst poisoning has occurred (see Troubleshooting Section).

  • Workup: Cool to room temperature. Quench with 5% aqueous ammonia (200 mL) to safely neutralize unreacted zinc cyanide. Extract with toluene (3 x 300 mL) and concentrate to yield 2-cyano-6-methoxy-4-methylpyridine.

Protocol C: Nitrile Hydrolysis and Isoelectric Isolation
  • Causality: The product is an amphoteric pyridine derivative (pKa of pyridine N is ~3.5, pKa of COOH is ~2.0). If the pH is dropped too low during workup, the pyridine nitrogen protonates, making the product highly water-soluble and destroying the isolated yield.

  • Hydrolysis: Suspend 2-cyano-6-methoxy-4-methylpyridine (60 g, 0.405 mol) in ethanol (200 mL) and 3M NaOH (400 mL, 1.21 mol). Reflux for 6 hours until ammonia evolution ceases.

  • Precipitation: Cool the mixture to 5°C. Carefully add 2M HCl dropwise while monitoring the pH with a calibrated meter.

  • Isolation: Stop addition exactly at pH 3.5 .

    • Self-Validation: A thick white precipitate will form rapidly at this specific pH, which is the zwitterionic isoelectric point.

  • Filtration: Filter the solid, wash with ice-cold water (50 mL), and dry in a vacuum oven at 50°C. For analytical standards and safety baseline comparisons, verify purity against commercial specifications ().

Quantitative Data: Cyanation Parameter Optimization

The cyanation step is the most common point of failure. The table below summarizes the causality between reagent selection and isolated yield, demonstrating why Zn(CN)2​ and bidentate ligands (like dppf) are mandatory for this substrate.

Catalyst SystemCyanide SourceSolvent & TempConversion (%)Isolated Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%)NaCN (1.5 eq)DMF, 100°C15%5%Rapid catalyst poisoning; Pd-black formation.
Pd(dppf)Cl2​ (5 mol%)NaCN (1.5 eq)DMF, 100°C40%30%Partial poisoning; excess CN− blocks transmetalation.
Pd(dppf)Cl2​ (5 mol%) Zn(CN)2​ (0.6 eq) DMF, 100°C >98% 88% Slow CN− release maintains active Pd(0) cycle.
Pd2​dba3​ / t−Bu3​P Zn(CN)2​ (0.6 eq)NMP, 110°C>99%92%Optimal for highly sterically hindered substrates.

Troubleshooting & FAQs

RootCause Issue Issue: Cyanation Yield < 50% Visual Visual IPC Check: State of Reaction Mixture Issue->Visual Black Black Precipitate (Pd-Black) Visual->Black Clear Yellow/Brown Solution (No Precipitate) Visual->Clear Cause1 Root Cause: Catalyst Poisoning (O2 ingress or excess CN-) Black->Cause1 Cause2 Root Cause: Reagent Depletion (Inactive Zn(CN)2) Clear->Cause2 Fix1 Fix: Degas DMF thoroughly, switch to Zn(CN)2 Cause1->Fix1 Fix2 Fix: Add catalytic Zn dust to activate Zn(CN)2 Cause2->Fix2

Root cause analysis and troubleshooting logic for stalled cyanation reactions.

Q: Why am I seeing a high percentage of 2,6-dimethoxy-4-methylpyridine in Step 1?

A: This is caused by over-alkylation. While the first SN​Ar substitution is fast, the second can occur if the local concentration of NaOMe is too high or if the reaction is overheated. Ensure strict stoichiometric control (maximum 1.05 equivalents of NaOMe) and use dropwise addition at 0°C before heating.

Q: My cyanation reaction stalled at 40% conversion, and the solution turned black. How do I recover or prevent this?

A: A black precipitate indicates the formation of "Pd-black," an inactive agglomeration of palladium. This occurs when the catalytic cycle is interrupted, typically by oxygen ingress or by a high concentration of free cyanide ions that form stable, inactive [Pd(CN)4​]2− complexes. To prevent this, rigorously degas your solvents and ensure you are using Zn(CN)2​ rather than NaCN or KCN.

Q: I achieved 100% conversion in the hydrolysis step, but my isolated yield is only 30%. Where did my product go?

A: Your product is likely still in the aqueous mother liquor. 6-Methoxy-4-methylpicolinic acid is an amphoteric molecule. If you acidify the solution below pH 2.0 during workup, the pyridine nitrogen becomes protonated, rendering the molecule highly water-soluble. Always adjust the pH to exactly 3.5 (the isoelectric point) to maximize precipitation.

Q: Can I further functionalize this compound for advanced drug discovery?

A: Yes. 6-Methoxy-4-methylpicolinic acid is frequently subjected to further electrophilic aromatic substitution. For example, cyanation or halogenation at the 5-position is commonly performed to generate advanced indole-based therapeutics and complex EZH2 pharmacophores ().

References

  • Method of Treatment (EZH2/EZH1 Inhibitors). World Intellectual Property Organization. Patent WO2013067296A1.
  • Indoles (Anti-neoplastic Agents). World Intellectual Property Organization. Patent WO2011140324A1.

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 6-Methoxy-4-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Here is a technical support center with troubleshooting guides and FAQs for the topic: Troubleshooting poor solubility of 6-Methoxy-4-methylpicolinic acid in aqueous media.

Welcome to the technical support guide for 6-Methoxy-4-methylpicolinic acid (CAS 324028-98-0). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the dissolution of this compound in aqueous media. Our goal is to provide clear, actionable solutions grounded in chemical principles to ensure the success of your experiments.

Section 1: Foundational Knowledge - Frequently Asked Questions

Q1: What is 6-Methoxy-4-methylpicolinic acid, and why is its solubility in water a common issue?

6-Methoxy-4-methylpicolinic acid is a derivative of picolinic acid (2-pyridinecarboxylic acid).[1][2] Its chemical structure includes a carboxylic acid group, which is the primary driver of its pH-dependent solubility, and a pyridine ring.

The parent compound, picolinic acid, is very soluble in water.[3][4] However, the addition of the methyl (-CH₃) and methoxy (-OCH₃) groups to the pyridine ring increases the molecule's lipophilicity (oil-loving nature). This increased lipophilicity reduces its affinity for water, leading to poor solubility, especially under neutral or acidic conditions. Overcoming this is critical for applications in biological assays, formulation development, and other experimental setups that require aqueous buffers.[5][6]

Q2: What are the most critical factors I should consider to improve its solubility?

The solubility of 6-Methoxy-4-methylpicolinic acid is primarily governed by three factors:

  • pH of the Solution: This is the most significant factor. As a carboxylic acid, the compound can exist in a neutral (protonated) form or an ionic (deprotonated) form. The ionic form is vastly more soluble in water.[7][8]

  • Co-solvents: The use of water-miscible organic solvents can significantly enhance solubility by reducing the overall polarity of the solvent system.[9]

  • Temperature: For most solid compounds, solubility increases with temperature.

This guide will focus primarily on the first two factors, as they are the most effective and controllable methods in a laboratory setting.

Q3: My solution is cloudy, or I see solid particles after adding the compound to water. What is the very first thing I should do?

The first and most crucial step is to check and adjust the pH of your solution . A cloudy or precipitated solution almost always indicates that the pH is too low, causing the compound to remain in its poorly soluble, neutral form. Simply adding the compound to neutral water (pH ≈ 7) is often insufficient for complete dissolution.

Section 2: Step-by-Step Troubleshooting Guides

This section provides detailed protocols to address solubility issues systematically.

Guide 1: The pH Adjustment Method (Primary Solution)

Q4: How exactly does pH control the solubility, and how can I leverage this?

The carboxylic acid group (-COOH) on the molecule is a weak acid, meaning it can donate a proton (H⁺) to become a negatively charged carboxylate ion (-COO⁻). This process is governed by its pKa, the pH at which the protonated and deprotonated forms are present in equal amounts.

  • At pH < pKa: The compound is predominantly in its neutral, protonated (-COOH) form, which is poorly soluble.

  • At pH > pKa: The compound is predominantly in its ionic, deprotonated (-COO⁻) form, which is highly soluble in water due to favorable ion-dipole interactions.[7][10]

To dissolve the compound, you must raise the pH of the solution to a level significantly above its pKa. While the exact pKa for this specific molecule is not readily published, picolinic acid has a pKa of approximately 5.3.[4] A safe and effective starting point is to adjust the pH to ≥ 7.5.

  • Initial Weighing: Weigh the desired amount of 6-Methoxy-4-methylpicolinic acid powder.

  • Initial Slurry: Add the powder to approximately 80% of your final desired volume of deionized water or buffer. Do not expect it to dissolve at this stage. It will likely form a slurry.

  • Basification: While stirring the slurry, add a suitable base dropwise. A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Observe Dissolution: As you add the base and the pH rises, you will observe the solid particles beginning to dissolve. Continue adding base until all the solid has dissolved and the solution is clear.

  • Final pH and Volume Adjustment: Once the solution is clear, make a final pH adjustment to your target value (e.g., pH 7.5 or 8.0). Then, add the remaining water or buffer to reach your final target volume and mix thoroughly.

Data Presentation: pH vs. Expected Solubility

pH RangeDominant SpeciesExpected Aqueous SolubilityVisual Observation
< 4.5Protonated (-COOH)Very LowSuspension, heavy precipitate
4.5 - 6.5MixtureLow to ModerateCloudy, some undissolved solid
> 7.5Deprotonated (-COO⁻)HighClear, transparent solution

Visualization: pH-Dependent Solubility

G cluster_low_ph Low pH (e.g., < 4.5) cluster_high_ph High pH (e.g., > 7.5) Low_Solubility Poorly Soluble Protonated Form (R-COOH) Equilibrium pKa ≈ 5.3 Low_Solubility->Equilibrium + OH⁻ (Add Base) High_Solubility Highly Soluble Deprotonated Form (R-COO⁻) High_Solubility->Equilibrium + H⁺ (Add Acid) Equilibrium->Low_Solubility Equilibrium->High_Solubility

Caption: Relationship between pH, pKa, and solubility.

Guide 2: The Co-Solvent Method (For Stock Solutions and pH-Sensitive Experiments)

Q5: My experiment is sensitive to high pH. How can I dissolve the compound at or near neutral pH?

If you cannot raise the pH, the next best strategy is to use a water-miscible organic co-solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[9][11] The co-solvent disrupts the hydrogen bonding network of water, reducing the polarity of the solvent system and making it more favorable for the lipophilic compound to dissolve.

Dimethyl sulfoxide (DMSO) is an excellent and widely used choice for this purpose.[12]

  • Select Concentration: Decide on a stock concentration (e.g., 10 mM, 50 mM, or 100 mM). Higher concentrations may require gentle heating or sonication.

  • Weigh Compound: Accurately weigh the required amount of 6-Methoxy-4-methylpicolinic acid and place it in a suitable vial (e.g., glass or polypropylene).

  • Add Co-Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Promote Dissolution: Vigorously vortex the mixture. If dissolution is slow, you may use one of the following aids:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Briefly warm the vial in a water bath at 37-40°C.

  • Ensure Complete Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.[12]

Important Consideration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the co-solvent is low (typically <1%, often <0.1%) to avoid impacting your experimental system (e.g., cell viability or enzyme activity). Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

Data Presentation: Common Co-solvents for Stock Solutions

Co-SolventAbbreviationTypical Final Conc.Notes
Dimethyl SulfoxideDMSO< 0.5%Excellent solvating power. Standard for cell culture, but can be toxic at higher concentrations.
EthanolEtOH< 1%Good solvating power. Less toxic than DMSO but more volatile.
N,N-DimethylformamideDMF< 0.5%Strong solvent, but higher toxicity. Use with caution.

Section 3: Advanced Topics and Common Pitfalls

Q6: I've adjusted the pH, but the compound is dissolving very slowly. Can I speed it up?

Yes. If dissolution is slow due to large particle size or high concentration, you can use physical methods to increase the rate of dissolution after pH adjustment:

  • Vortexing/Stirring: Provides mechanical agitation to break up clumps and increase solvent interaction.

  • Sonication: Uses ultrasonic waves to break apart particles and enhance mixing at the micro-level.

  • Warming: Gently warming the solution (e.g., to 37-50°C) increases kinetic energy and generally improves solubility. Always ensure your compound is stable at the chosen temperature.

Q7: I added the compound to my phosphate-buffered saline (PBS), and it precipitated. Why did this happen?

This common issue arises from a pH mismatch. Standard PBS has a pH of ~7.4, which may not be sufficiently basic to fully deprotonate and dissolve the compound, especially if you add a significant amount. The local concentration of the acidic compound can temporarily lower the pH in its immediate vicinity, causing precipitation before the buffer can compensate.

Solution: Prepare your solution using the pH adjustment protocol (Guide 1) first, and then use this concentrated, dissolved solution to make your final formulation in PBS. Alternatively, pre-adjust the pH of your PBS to a slightly more basic value (e.g., 7.8-8.0) before adding the compound.

Q8: I am using a high-salt buffer, and the solubility seems worse. Is this possible?

Yes. While counterintuitive, adding high concentrations of salt (e.g., >0.5 M NaCl) can decrease the solubility of many organic compounds.[13] This phenomenon is known as "salting out."[14] The salt ions effectively compete for water molecules, reducing the amount of "free" water available to solvate your compound. If you must work in high-salt conditions, using a co-solvent stock solution is often the most reliable approach.

Section 4: Summary Troubleshooting Workflow

This diagram provides a logical path to follow when encountering solubility issues.

Caption: Step-by-step troubleshooting workflow.

References

  • Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions. (n.d.). Google AI Search.
  • pH-solubility profiles or organic carboxylic acids and their salts. (1978). Journal of Pharmaceutical Sciences, 67(9), 1257-60. Retrieved March 27, 2026, from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved March 27, 2026, from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Does salt affect the solubility of organic solvents in water? (2018). Quora. Retrieved March 27, 2026, from [Link]

  • How to Enhance Tartaric Acid Solubility in Water. (2025). Patsnap Eureka. Retrieved March 27, 2026, from [Link]

  • Solubility 4 How Salinity affects the aqueous solubility of organic compounds. (2020). YouTube. Retrieved March 27, 2026, from [Link]

  • Picolinic acid, 25 g. (n.d.). MP Biomedicals. Retrieved March 27, 2026, from [Link]

  • picolinic acid. (n.d.). Chemister.ru. Retrieved March 27, 2026, from [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • 6-Methoxy-4-methylpicolinic acid | 324028-98-0. (n.d.). Appchem. Retrieved March 27, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. Retrieved March 27, 2026, from [Link]

  • Peer review of "Solubility and Crystallization Studies of Picolinic Acid". (2023). MDPI. Retrieved March 27, 2026, from [Link]

  • Organic deliquescence: organic vapor-induced dissolution of molecular salts. (2022). RSC Advances. Retrieved March 27, 2026, from [Link]

  • What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (n.d.). Pearson. Retrieved March 27, 2026, from [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). ResearchGate. Retrieved March 27, 2026, from [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved March 27, 2026, from [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2016). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). OSTI.GOV. Retrieved March 27, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved March 27, 2026, from [Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026). PriMera Scientific Publications. Retrieved March 27, 2026, from [Link]

  • Deep Eutectic Solvents Comprising Organic Acids and Their Application in (Bio)Medicine. (2023). MDPI. Retrieved March 27, 2026, from [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). MDPI. Retrieved March 27, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 27, 2026, from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Ascendia Pharma. Retrieved March 27, 2026, from [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024). Upperton Pharma Solutions. Retrieved March 27, 2026, from [Link]

  • Solving solubility issues in modern APIs. (2018). TAPI. Retrieved March 27, 2026, from [Link]

  • How Technical Support Can Optimize Chemical Formulations for Better Performance. (2024). Seatex. Retrieved March 27, 2026, from [Link]

  • Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal. (2015). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Synthesis and Characterization of a Novel Celastrol-Primaquine Conjugate. (2023). MDPI. Retrieved March 27, 2026, from [Link]

  • FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. (2024). Drug Development & Delivery. Retrieved March 27, 2026, from [Link]

Sources

Optimizing reaction temperature for 6-Methoxy-4-methylpicolinic acid peptide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for 6-Methoxy-4-methylpicolinic Acid Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the coupling of 6-Methoxy-4-methylpicolinic acid. Due to the unique steric and electronic properties of this building block, standard peptide coupling conditions often result in poor yields or high rates of epimerization.

Optimization Workflow

G N1 6-Methoxy-4-methylpicolinic Acid + Target Amine N2 Pre-activation (0°C) Add HATU & DIEA N1->N2 N3 Temperature Selection for Coupling N2->N3 N4 Room Temp (25°C) Slow Kinetics N3->N4 N5 Elevated (40-50°C) Optimal Kinetics N3->N5 N6 High Temp (>60°C) Thermal Stress N3->N6 N7 Low Yield / Incomplete (Steric Hindrance) N4->N7 LC-MS Check N8 Successful Amide Bond (>90% Yield, <1% Epim) N5->N8 LC-MS Check N9 High Epimerization / N-acylurea Formation N6->N9 LC-MS Check N7->N5 Increase Temp N9->N5 Decrease Temp

Caption: Workflow for temperature optimization in sterically hindered picolinic acid peptide coupling.

Knowledge Base: Core Concepts & Causality

Q: Why does 6-Methoxy-4-methylpicolinic acid exhibit poor coupling efficiency at standard room temperature (25°C)? A: The efficiency is limited by a combination of electronic and structural factors. The carboxylic acid at the 2-position is sterically hindered by the adjacent pyridine nitrogen and the 6-methoxy group. Furthermore, picolinic acid derivatives activated by standard carbodiimides (like DCC or DIC) are notoriously hampered by the rapid rearrangement of intermediate O-acylureas to unreactive N-acylureas[1]. The electron-donating 6-methoxy and 4-methyl groups increase the electron density of the pyridine ring, which can further modulate the basicity of the nitrogen and interfere with the activation step. Overcoming this activation energy barrier requires optimized temperatures and highly efficient uronium salts.

Q: How does temperature affect the O-acylurea to N-acylurea rearrangement? A: The rearrangement is highly temperature-dependent. At elevated temperatures (>60°C), the intramolecular migration of the acyl group from the oxygen to the nitrogen of the urea intermediate accelerates exponentially. If the target amine is sterically hindered and attacks slowly, the activated ester will degrade into the N-acylurea byproduct before the amide bond can form. This is why standalone carbodiimides should be avoided, and reagents like HATU—which bypass the O-acylurea intermediate by forming a stable 7-aza-benzotriazole (OAt) ester—are preferred[2].

Q: Should the reaction be initiated at a lower temperature before heating? A: Yes. A proven mechanistic approach for picolinic acid derivatives is to pre-activate the acid at 0°C for 15–30 minutes before introducing the amine, followed by a gradual warming to the target temperature[3]. This controlled thermal gradient prevents the rapid thermal degradation of the coupling reagent and minimizes initial thermal spikes that drive side reactions.

Troubleshooting Guide

Issue: Low yield and incomplete conversion at room temperature (25°C).

  • Cause: The steric bulk of the 6-methoxy group and the target amine prevents the nucleophilic attack from occurring at a practical rate.

  • Solution: Increase the reaction temperature to 40°C–50°C. If performing Solid-Phase Peptide Synthesis (SPPS), gentle microwave heating can be applied, but avoid the standard 90°C protocols used for unhindered amino acids[4]. Switch your coupling cocktail to HATU/DIEA to maximize the concentration of the active ester.

Issue: High rates of epimerization or racemization at elevated temperatures.

  • Cause: Temperatures above 60°C increase the rate of base-catalyzed α-proton abstraction. The prolonged lifetime of the activated ester at high temperatures under basic conditions (due to DIEA) leads to oxazolone formation and subsequent epimerization.

  • Solution: Cap the maximum reaction temperature at 45°C. To compensate for the lower temperature, add Oxyma Pure or HOAt to the coupling cocktail. The careful choice of coupling reagent and additives (e.g., HATU/Oxyma/HOAt/DIEA) is proven to significantly reduce epimerization in difficult macrocyclizations and sterically hindered couplings[2].

Quantitative Data: Temperature & Reagent Optimization Matrix

The following table summarizes the expected outcomes based on temperature and coupling reagent choices for 6-Methoxy-4-methylpicolinic acid.

Temperature ProfileCoupling SystemTimeExpected YieldEpimerization RiskMechanistic Notes
0°C → 25°C HATU / DIEA12–16 h~70-80%Low (<1%)Ideal for highly sensitive substrates; slow kinetics due to steric hindrance.
25°C (Constant) DIC / HOBt24 h<50%LowHigh risk of O-acylurea to N-acylurea rearrangement. Not recommended.
0°C → 40°C HATU / DIEA4–6 h>90% Low (1-2%) Optimal balance. Pre-activation at 0°C prevents degradation.
75°C - 90°C DIC / Oxyma5 min>95%High (>5%)Standard microwave SPPS conditions. Causes thermal stress and epimerization.

Standard Operating Procedure (SOP): Temperature-Optimized Coupling

This self-validating protocol is designed for the solution-phase or hybrid solid-phase coupling of 6-Methoxy-4-methylpicolinic acid, ensuring high conversion while preserving stereochemical integrity.

Step 1: Preparation and Pre-activation (0°C)

  • Dissolve 6-Methoxy-4-methylpicolinic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF (concentration ~0.1 M).

  • Chill the solution to 0°C using an ice bath under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIEA) (2.4 equivalents) dropwise over 2 minutes.

  • Stir at 0°C for 15–20 minutes.

  • Self-Validation Check: Withdraw a 1 µL aliquot, quench in Acetonitrile/Water, and analyze via LC-MS. You should observe the mass of the highly reactive OAt-active ester, confirming successful activation without thermal degradation.

Step 2: Amine Addition and Gradient Heating

  • Add the target peptide or amine (1.0 equivalent) to the 0°C solution.

  • Remove the ice bath and allow the reaction to naturally warm to room temperature (25°C) over 30 minutes.

Step 3: Temperature-Controlled Coupling (40°C)

  • Transfer the reaction vessel to a pre-heated oil bath or temperature-controlled reactor set to 40°C .

  • Stir continuously for 4 hours.

  • Self-Validation Check: Perform an LC-MS analysis at the 2-hour and 4-hour marks. The peak corresponding to the OAt-ester should deplete as the product peak grows. If conversion plateaus before 90%, do not increase the temperature. Instead, add an additional 0.5 eq of HATU and DIEA.

Step 4: Quenching and Workup

  • Once LC-MS confirms >90% conversion, cool the reaction to room temperature.

  • Quench the reaction by adding a 10% aqueous solution of citric acid.

  • Proceed with standard liquid-liquid extraction (e.g., Ethyl Acetate/Water) or resin cleavage if performing SPPS.

References

  • Wu, S., Jiang, Z., Li, H., Yang, L., & Zeng, D. (2001). "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules, 6(1), 47-51. Available at:[Link]

  • Reddy, P. R., Chandrashekar, R., Shaik, H., & Satyanarayana, B. (2014). "A Modified Method for the Synthesis of Tetradentate Ligand Involving Peptide Bond." International Journal of Organic Chemistry, 4(2), 122-134. Available at:[Link]

  • Bechtler, C., & Lamers, C. (2021). "Macrocyclization strategies for cyclic peptides and peptidomimetics." RSC Medicinal Chemistry, 12(8), 1325-1351. Available at:[Link]

  • Howard, C. J., Floyd, B. M., Bardo, A. M., Swaminathan, J., Marcotte, E. M., & Anslyn, E. V. (2020). "Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics." ACS Chemical Biology, 15(5), 1213-1220. Available at:[Link]

Sources

Technical Support Center: Preventing Thermal Decarboxylation of 6-Methoxy-4-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose highly functionalized picolinic acids during routine concentration, drying, or high-temperature cross-coupling steps.

The key to mastering 6-Methoxy-4-methylpicolinic acid lies in understanding its zwitterionic equilibrium. By treating the molecule as a dynamic system rather than a static structure, we can manipulate its environment to completely shut down its degradation pathways. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to preserve your compound.

Mechanistic Insight: The Hammick Decarboxylation Pathway

Upon heating, pyridine-2-carboxylic acids (picolinic acids) are highly susceptible to spontaneous decarboxylation via the Hammick mechanism [1]. This process is driven by the proximity of the basic pyridine nitrogen to the carboxylic acid.

In protic environments or at the molecule's isoelectric point (pH 1–3), the compound exists predominantly as a zwitterion (protonated nitrogen, deprotonated carboxylate). The protonated nitrogen acts as a powerful electron sink, stabilizing the developing negative charge on the adjacent α -carbon as carbon dioxide is extruded[2]. This forms a transient ylide or carbene intermediate, which is rapidly protonated to yield the degraded product, 2-methoxy-4-methylpyridine[1][2].

Substituents on the pyridine ring, such as the 6-methoxy and 4-methyl groups, alter the electronic landscape and can sterically interfere with the coplanarity of the ring, significantly lowering the activation energy for C–C bond cleavage compared to unsubstituted picolinic acid[2][3].

HammickMechanism A 6-Methoxy-4-methylpicolinic acid (Zwitterion) B Transition State (C-C Cleavage) A->B Heat (>50°C) Protic Solvent C Ylide Intermediate + CO2 B->C -CO2 D 2-Methoxy-4-methylpyridine (Degradation Product) C->D Protonation

Hammick decarboxylation pathway of picolinic acid derivatives.

Troubleshooting FAQs

Q: Why does my 6-Methoxy-4-methylpicolinic acid degrade during vacuum drying at 80°C? A: You are likely drying the compound in its neutral or zwitterionic state. In these states, the activation energy for decarboxylation is remarkably low. To prevent this, vacuum drying of the free acid must never exceed 40°C. If higher temperatures are required to remove stubborn solvents, convert the acid to its sodium or potassium salt first. The carboxylate anion lacks the protonated nitrogen required to stabilize the ylide intermediate, rendering it highly resistant to thermal degradation[4].

Q: Can I run a high-temperature cross-coupling (e.g., Suzuki-Miyaura at 100°C) directly on the free acid? A: This is highly discouraged, especially in aqueous or protic solvent mixtures. Water forms a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, providing a low-energy, concerted pathway for decarboxylation[3]. You must either use strictly anhydrous aprotic conditions, pre-form the alkali metal salt, or employ an ester protecting group.

Q: What is the optimal pH to store or heat aqueous solutions of this compound? A: Aqueous solutions should be maintained at a highly basic pH (> 10). At the isoelectric point, the zwitterion concentration is maximized, leading to rapid decarboxylation even at moderate temperatures[2]. By keeping the pH high, the molecule is locked into its anionic form, which decarboxylates at a fraction of the rate of the zwitterion[4].

Quantitative Data: Thermal Stability Profile

The table below summarizes the relative stability of picolinic acid derivatives across different chemical states, allowing you to select the appropriate conditions for your workflow.

Chemical SpeciesEnvironment / pHRelative Decarboxylation RateThermal Stability Threshold
Zwitterion (Isoelectric) Aqueous, pH 1–3Very High (Fastest)< 50 °C
Neutral Acid Polar Protic (e.g., MeOH)High< 70 °C
Carboxylate Anion Aqueous, pH > 10Low~ 95 °C
Methyl Ester AnyNegligible> 150 °C

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into every step so you can verify success in real-time.

Protocol A: Base-Stabilized High-Temperature Processing (Salt Formation)

Use this protocol when you need to perform reactions up to 95°C without the added steps of esterification.

  • Suspension: Suspend 6-Methoxy-4-methylpicolinic acid in a polar aprotic solvent (e.g., DMF or DMSO).

  • Deprotonation: Add 1.1–1.5 equivalents of an inorganic base (e.g., K2​CO3​ or NaOH).

    • Causality Check: Deprotonation forces the molecule into the anionic state, preventing the formation of the zwitterion and shutting down the primary Hammick decarboxylation pathway[2].

  • Thermal Processing: Heat the reaction mixture to the desired temperature (up to 95°C).

    • Self-Validation: Monitor the reaction visually. The absence of continuous gas evolution ( CO2​ bubbling) indicates the carboxylate is stable. If bubbling occurs, the pH has dropped, and additional base is required.

  • Recovery: Upon completion, cool the mixture to < 10°C.

  • Mild Acidification: Carefully acidify to pH 3–4 using cold 1M HCl to precipitate the free acid.

    • Critical: Keep the internal temperature strictly below 30°C during acidification. The exothermic neutralization can cause localized heating, leading to immediate decarboxylation of the newly formed free acid.

Protocol B: Ester Protection-Deprotection Workflow

Use this protocol for absolute prevention of decarboxylation during harsh reactions exceeding 100°C.

ProtectionWorkflow S1 1. Esterification (MeOH, H2SO4) S2 2. High-Temp Reaction (>100°C) S1->S2 S3 3. Saponification (LiOH, 25°C) S2->S3 S4 4. Mild Acidification (pH 4, <30°C) S3->S4

Ester protection-deprotection workflow for high-temperature reactions.

  • Esterification: Dissolve the acid in anhydrous methanol. Add a catalytic amount of concentrated H2​SO4​ . Heat at 65°C for 12 hours.

  • Validation: Confirm complete conversion to the methyl ester via TLC or LC-MS. Causality: The ester cannot form a zwitterion and lacks the acidic proton required for the Hammick transition state, rendering it thermally stable[2].

  • High-Temperature Reaction: Execute your primary chemical transformation (e.g., cross-coupling) at temperatures >100°C.

  • Saponification: Dissolve the isolated intermediate in a 3:1 THF/Water mixture. Add 2.0 equivalents of LiOH. Stir at 25°C for 4 hours.

  • Recovery: Cool the flask to 5°C in an ice bath. Neutralize to pH 4 with 10% aqueous citric acid (a mild acid prevents overshooting into highly acidic, degradation-prone pH ranges). Extract with ethyl acetate and concentrate under vacuum at a maximum bath temperature of 30°C.

References

  • Hammick reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Purification and recrystallization methods for crude 6-Methoxy-4-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and recrystallization of 6-Methoxy-4-methylpicolinic acid (CAS: 324028-98-0). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common isolation bottlenecks.

Picolinic acid derivatives present unique purification challenges due to their amphoteric nature—containing both a basic pyridine nitrogen and an acidic carboxylic acid group[1]. This guide synthesizes field-proven methodologies, emphasizing the physicochemical causality behind each step to ensure you achieve high-purity yields suitable for downstream pharmaceutical synthesis or analytical characterization.

Physicochemical Profiling for Purification Strategy

Before initiating any purification workflow, it is critical to understand the physical properties that govern the molecule's behavior in solution. 6-Methoxy-4-methylpicolinic acid acts as a zwitterion in aqueous environments, which dictates its solubility profile[1].

Table 1: Key Properties Influencing Purification

PropertyValue / CharacteristicPurification Relevance
CAS Number 324028-98-0Unique identifier for cross-referencing safety and spectral data.
Molecular Weight 167.16 g/mol Essential for calculating stoichiometric equivalents during acid/base extractions[2].
Physical Form Solid powder / crystalsTarget state for final isolation; indicates recrystallization is viable.
Solubility (Aqueous) High at pH < 1 or pH > 6; Lowest at pH ~3.0 - 3.5Enables isoelectric point (pI) precipitation to remove non-amphoteric impurities[1].
Solubility (Organic) Soluble in hot EtOH, MeOH; Low in Hexane, HeptaneIdeal for solvent/antisolvent recrystallization workflows[3].

Standard Operating Procedures (SOPs)

To achieve >98% purity, a dual-stage approach is recommended: an initial crude cleanup exploiting the molecule's amphoteric nature, followed by a lattice-forming recrystallization.

Protocol A: Isoelectric Point (pI) Precipitation (Crude Cleanup)

Causality: This self-validating system leverages the pH-dependent solubility of the pyridinecarboxylic acid. By dissolving the crude in a basic solution, the carboxylic acid deprotonates, rendering the molecule highly water-soluble. Non-polar organic impurities (e.g., unreacted halogenated precursors) remain insoluble and are extracted away[3]. Adjusting the pH to the isoelectric point neutralizes the net charge, forcing the zwitterion to crash out of solution.

  • Alkaline Dissolution: Suspend 10 g of crude 6-Methoxy-4-methylpicolinic acid in 50 mL of deionized water. Slowly add 1M NaOH dropwise under continuous stirring until the solid completely dissolves (target pH ~8-9).

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with 3 x 20 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to remove non-polar organic impurities. Discard the organic layers.

  • Acidification: Transfer the aqueous layer back to an Erlenmeyer flask. While stirring vigorously in an ice bath, add 1M HCl dropwise.

  • Precipitation Validation: Monitor the pH using a calibrated pH meter. Precipitation should begin around pH 4.5 and maximize between pH 3.0 and 3.5. Self-validation: If the solution drops below pH 1.5, the pyridine nitrogen will protonate, forming a soluble hydrochloride salt, and the precipitate will redissolve. If this occurs, carefully back-titrate with 0.1M NaOH.

  • Isolation: Vacuum filter the resulting suspension. Wash the filter cake with 10 mL of ice-cold deionized water to remove residual inorganic salts (NaCl). Dry under a vacuum at 40°C.

Protocol B: Solvent/Antisolvent Recrystallization

Causality: Ethanol acts as the primary solvent, dissolving the compound at elevated temperatures, while water acts as the antisolvent. Slow cooling allows the thermodynamic selection of the 6-Methoxy-4-methylpicolinic acid crystal lattice, excluding trace impurities[4].

  • Dissolution: Place the dried, pre-purified solid from Protocol A into a round-bottom flask. Add a minimal amount of boiling Ethanol (approx. 3-5 mL per gram of solid) until the solid just dissolves[3].

  • Decolorization (Optional): If the solution is brown or yellow, add 0.5 g of activated charcoal, boil for 5 minutes, and perform a hot gravity filtration through a pre-warmed funnel[3].

  • Antisolvent Addition: Keep the filtrate near boiling. Add hot deionized water dropwise until a slight, persistent turbidity is observed. Add a single drop of hot ethanol to clear the turbidity.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed (approx. 2 hours). Once at room temperature, transfer to an ice bath for 30 minutes to maximize yield.

  • Harvesting: Filter the crystals via a Büchner funnel, wash with a minimal amount of ice-cold 1:1 Ethanol/Water mixture, and dry under high vacuum.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming crystals during Protocol B. How do I fix this? Analysis: Oiling out occurs when the boiling point of the solvent system is higher than the melting point of the compound, or when the compound separates as a liquid phase before crystallizing due to rapid cooling or high impurity load[3]. Solution: Reheat the mixture until it forms a homogenous solution. Add slightly more of the primary solvent (Ethanol) to dilute the mixture. Allow it to cool much more slowly (e.g., in a warm water bath that cools to room temperature overnight). Alternatively, introduce a seed crystal of pure 6-Methoxy-4-methylpicolinic acid when the solution is just above room temperature to provide a nucleation site.

Q2: The yield from the isoelectric precipitation (Protocol A) is unusually low (<40%). Where is my product? Analysis: Picolinic acid derivatives are highly soluble in water; even at the isoelectric point, baseline solubility can cause yield loss if the aqueous volume is too large[1]. Furthermore, over-acidification forms the highly soluble hydrochloride salt. Solution: First, verify the pH is exactly between 3.0 and 3.5. Second, concentrate the aqueous layer under reduced pressure (rotary evaporation) to reduce the total volume before attempting precipitation. Ensure the precipitation is performed in an ice bath (0-4°C) to depress solubility.

Q3: NMR analysis shows persistent inorganic salt contamination in my recrystallized product. How do I remove it? Analysis: Sodium chloride or sodium phosphates can co-precipitate if the aqueous volume during Protocol A was concentrated too far, or if the water wash was insufficient. Solution: Inorganic salts are highly insoluble in organic solvents. Suspend your final product in a mixture of hot Ethyl Acetate and Methanol (9:1). The 6-Methoxy-4-methylpicolinic acid will dissolve, leaving the inorganic salts as a suspension. Perform a hot filtration, then evaporate the filtrate to recover the pure, salt-free product.

Purification Decision Matrix

The following workflow diagram illustrates the logical decision-making process for purifying crude 6-Methoxy-4-methylpicolinic acid based on the primary impurity profile.

G Crude Crude 6-Methoxy-4- methylpicolinic acid Assess Assess Impurity Profile (TLC / LC-MS) Crude->Assess Salts High Inorganic Salts Assess->Salts Organics Non-Polar Organics (Precursors) Assess->Organics Color Color / Polymeric Impurities Assess->Color pI Isoelectric Precipitation (Adjust pH to ~3.0-3.5) Salts->pI Direct to pH adjust Wash Alkaline Dissolution (pH 9) & DCM Extraction Organics->Wash Remove organics Charcoal Hot Solvent Dissolution + Activated Charcoal Color->Charcoal Adsorb polymers Recryst Recrystallization (EtOH / Water) pI->Recryst Filtered solid Wash->pI Aqueous layer Charcoal->Recryst Hot filtrate Pure Pure Compound (>98% Purity) Recryst->Pure Filter & Dry

Decision matrix for selecting the optimal purification pathway for 6-Methoxy-4-methylpicolinic acid.

References

  • BenchChem. "Technical Support Center: 5-(Benzo[d]dioxol-5-yl)
  • Sigma-Aldrich. "6-Methoxy-4-methylpicolinic acid | 324028-98-0." Sigma-Aldrich.
  • Sigma-Aldrich. "6-methylpicolinic acid | Sigma-Aldrich - MilliporeSigma." Sigma-Aldrich.
  • MDPI. "Solubility and Crystallization Studies of Picolinic Acid." MDPI, Feb 24, 2023.
  • ResearchGate. "Solubility and Crystallization Studies of Picolinic Acid.

Sources

Validation & Comparative

A Comparative Guide: 6-Methoxy-4-methylpicolinic Acid vs. Picolinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In transition metal coordination chemistry, the choice of chelating ligand dictates the electronic structure, stability, and geometry of the resulting complex. Picolinic acid (pyridine-2-carboxylic acid) serves as the benchmark N,O-bidentate ligand, forming highly predictable and stable chelates[1]. However, introducing targeted substitutions—specifically a 4-methyl and a 6-methoxy group—creates 6-methoxy-4-methylpicolinic acid , a ligand with a fundamentally altered steric and electronic profile.

This guide objectively compares the performance of these two ligands, explaining the causality behind their coordination behaviors and providing self-validating experimental protocols for structural characterization.

Mechanistic Profiling: Electronic and Steric Interplay

To understand the divergent behavior of these ligands, we must analyze the causality of their structural differences. Picolinic acid coordinates via its pyridine nitrogen and one carboxylate oxygen, typically forming a rigorously square planar or octahedral geometry depending on the metal center[2].

Substituting the pyridine ring at the 4- and 6-positions rewrites this coordination logic:

  • The 4-Methyl Effect (Electronic Enrichment): A methyl group at the 4-position (para to the nitrogen) exerts a positive inductive (+I) effect. This pushes electron density into the pyridine ring, increasing the basicity of the nitrogen donor atom. Theoretically, this strengthens the metal-nitrogen (M-N) coordinate covalent bond.

  • The 6-Methoxy Effect (Steric Hindrance & Hemilability): The methoxy group at the 6-position (ortho to the nitrogen) introduces a critical steric clash directly adjacent to the coordination pocket. While it provides electron density via resonance (+M), its physical bulk prevents the metal center from achieving an optimal approach angle, which has been shown to lower catalytic efficacy in transition metal complexes[3]. X-ray diffraction studies on analogous Re(I) picolinic acid complexes demonstrate that substitution at the 6-position significantly lengthens the M-N bond (e.g., expanding from ~2.16 Å to over 2.26 Å) compared to unsubstituted or 4-substituted variants[4]. Furthermore, the oxygen atom of the methoxy group can act as a competing hard donor, inducing hemilability or forcing the complex into a distorted geometry to relieve steric strain.

G N1 4-Methyl Group (+I Effect) N3 Increased N-Basicity N1->N3 N2 6-Methoxy Group (Steric Bulk & +M) N4 Steric Hindrance at Metal Center N2->N4 N5 Altered Coordination (Hemilability/Distortion) N3->N5 N4->N5

Logical flow of electronic and steric substituent effects on coordination geometry.

Comparative Data & Performance Metrics

The following table synthesizes the structural and thermodynamic expectations for both ligands based on crystallographic and spectroscopic literature.

Property / MetricPicolinic Acid (pic)6-Methoxy-4-methylpicolinic Acid
Primary Coordination Mode Classic N,O-bidentate chelateN,O-bidentate (sterically hindered) / Potential O,O-donor
N-Donor Basicity BaselineIncreased (due to 4-Me +I effect)
Steric Profile Minimal (allows close metal approach)High (6-OMe group clashes with metal center)
Typical M-N Bond Length ~2.16 Å (Reference Re(I) complexes)[4]>2.20 Å (Extrapolated from 6-substituted analogs)[4]
Expected Geometry (CuII) Square Planar / Octahedral[2]Distorted Tetrahedral / Distorted Octahedral
Aqueous Solubility HighModerate to Low

Experimental Workflows: Self-Validating Protocols

To objectively validate the structural and thermodynamic differences between these two ligands, the following protocols utilize Copper(II). Cu(II) is selected due to its Jahn-Teller lability, making its coordination geometry highly sensitive to ligand preorganization and steric bulk[5].

Protocol 1: Synthesis and Structural Validation via SC-XRD

This protocol establishes a self-validating system to physically measure the steric impact of the 6-methoxy group on the M-N bond length.

Step 1: Ligand Deprotonation

  • Suspend 2.0 mmol of the chosen ligand in 20 mL of solvent (use deionized water for picolinic acid; use a 1:1 water/methanol mixture for 6-methoxy-4-methylpicolinic acid to account for lower solubility).

  • Add exactly 2.0 mmol of NaOH (1.0 M aqueous solution) under continuous stirring to deprotonate the carboxylic acid, yielding the picolinate anion[1].

Step 2: Metal Complexation

  • Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 10 mL of deionized water.

  • Slowly add the copper solution dropwise to the deprotonated ligand solution at room temperature. A color change (typically to deep blue/green) indicates immediate complexation[1].

Step 3: Crystallization

  • Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any amorphous precipitate.

  • Transfer the filtrate to a clean vial, cover with parafilm, and puncture small holes. Allow to stand at room temperature for 1–3 weeks for slow evaporation.

Step 4: Structural Analysis

  • Harvest the resulting single crystals (formulated as M(pic)₂) and mount them for Single-Crystal X-Ray Diffraction (SC-XRD).

  • Data Interpretation: Compare the Cu-N bond lengths. The 6-methoxy-4-methylpicolinate complex will exhibit a significantly elongated Cu-N bond and a deviation from the rigorous square planar geometry seen in the unsubstituted picolinate complex[2].

Workflow S1 1. Ligand Deprotonation (Equimolar Base Addition) S2 2. Metal Complexation (Cu(II) Salt Addition) S1->S2 S3 3. Crystallization (Slow Evaporation) S2->S3 S4 4. Structural Analysis (SC-XRD & UV-Vis) S3->S4 S5 5. Data Comparison (Bond Lengths & Geometry) S4->S5

Step-by-step experimental workflow for synthesizing and characterizing coordination complexes.

Protocol 2: Potentiometric Titration for Stability Constants (log β)

To quantify the thermodynamic trade-off between increased basicity (from the 4-methyl group) and increased steric hindrance (from the 6-methoxy group), stability constants must be determined.

  • Electrolyte Preparation: Prepare a 0.1 M KCl background electrolyte solution to maintain a constant ionic strength.

  • Solution Assembly: In a thermostated titration vessel (25.0 ± 0.1 °C), dissolve the ligand (1.0 mM) and Cu(II) nitrate (0.5 mM) in 50 mL of the electrolyte solution.

  • Titration: Titrate the mixture with standardized 0.1 M KOH under a strict nitrogen atmosphere to prevent CO₂ absorption.

  • Data Refinement: Record the pH after each 0.05 mL addition. Utilize refinement software (e.g., HYPERQUAD) to calculate the overall stability constants (log β). The steric clash of the 6-methoxy group will typically result in a lower overall stability constant compared to unsubstituted picolinic acid, despite the increased basicity of the nitrogen.

References

  • Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. IONiC / VIPEr.1

  • Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family. Odinity.2

  • Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. ACS Publications.5

  • Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. PMC (NIH).4

  • The degradation of 2-picolinic acid. ChemicalBook.3

Sources

Comprehensive Comparison Guide: Reactivity of 6-Methoxy-4-methylpicolinic acid vs. 6-Methylpicolinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To objectively compare the structural, electronic, and reactive profiles of two privileged 6-substituted picolinic acid building blocks, providing actionable experimental protocols and grounded mechanistic insights.

Executive Summary & Structural Profiling

Picolinic acid derivatives are foundational scaffolds in both medicinal chemistry and transition metal catalysis due to their robust bidentate (N,O) chelating properties. However, introducing substituents at the 6-position (adjacent to the pyridine nitrogen) fundamentally alters their reactivity profile by introducing steric bulk and distinct electronic effects.

This guide compares 6-Methoxy-4-methylpicolinic acid against the more traditional 6-Methylpicolinic acid . While both molecules feature steric hindrance at the 6-position, their electronic behaviors diverge significantly due to the competing inductive (-I) and resonance (+M) effects of the methoxy group compared to the purely inductive (+I) effect of the methyl group.

Electronic Causality (The "Why")
  • 6-Methylpicolinic acid: The 6-methyl group acts as a mild electron donor via induction (+I). This slightly increases the electron density of the pyridine ring and maintains a relatively high basicity at the pyridine nitrogen, making it a strong σ -donor for metal complexation, albeit sterically hindered [2].

  • 6-Methoxy-4-methylpicolinic acid: The 6-methoxy group presents a dichotomy. Its strong electron-withdrawing inductive effect (-I) pulls electron density away from the adjacent nitrogen, significantly lowering its pKa and making it a weaker σ -donor. Conversely, its resonance effect (+M), combined with the 4-methyl group, pushes electron density into the π -system, highly activating the C3 and C5 positions toward electrophilic aromatic substitution (EAS) [1].

Quantitative Data Comparison

To facilitate rapid ligand selection, the physicochemical and electronic properties of both compounds are summarized below.

Property / Parameter6-Methoxy-4-methylpicolinic acid6-Methylpicolinic acid
CAS Number 324028-98-0934-60-1
Molecular Weight 167.16 g/mol 137.14 g/mol
Pyridine N Basicity (pKa) Low (~1.5 - 3.0, predicted)Moderate (~5.2 - 5.5)
Electronic Effect on N Strongly Withdrawing (-I dominates)Mildly Donating (+I)
Electronic Effect on Ring Strongly Donating (+M from OMe, +I from Me)Mildly Donating (+I)
Steric Bulk at C6 High (Flexible -OCH₃ rotor)Moderate (Rigid -CH₃)
Primary Applications EAS precursor, specialized catalysisBioinorganic modeling, medicinal scaffolds

Reactivity Pathways & Ligand Performance

Transition Metal Coordination

Both compounds act as bidentate ligands, coordinating through the pyridine nitrogen and the carboxylate oxygen. However, the presence of a 6-substituent introduces a severe steric clash when forming bis- or tris-complexes (e.g., octahedral Ni²⁺ or square planar Cu²⁺).

Literature demonstrates that the 6-methyl group in 6-methylpicolinic acid significantly decreases the thermodynamic stability of its complexes (such as with VO(IV) in blood serum models) compared to unsubstituted picolinic acid [4]. 6-Methoxy-4-methylpicolinic acid exhibits even lower complex stability due to the combined steric clash of the methoxy group and the reduced basicity of the pyridine nitrogen.

Visualization of Reactivity Pathways

Reactivity M1 6-Methoxy-4-methylpicolinic acid (-I, +M Effects) Coord Metal Coordination (N,O) Requires pH > 7 M1->Coord Weaker N-donor Steric clash (OMe) Amide Amidation / Esterification Via Acid Chloride M1->Amide High Yield EAS Electrophilic Aromatic Substitution (C3 / C5 Positions) M1->EAS Highly Activated (Resonance from OMe) M2 6-Methylpicolinic acid (+I Effect) M2->Coord Stronger N-donor Steric clash (Me) M2->Amide High Yield M2->EAS Weakly Activated (Induction from Me)

Fig 1: Divergent reactivity pathways driven by electronic and steric effects at the 6-position.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes, researchers can confirm the success of intermediate steps without immediate spectroscopic analysis.

Protocol A: Synthesis of Octahedral Ni(II) Complexes

This protocol utilizes 6-Methylpicolinic acid but is adaptable for the methoxy derivative. It relies on precise pH control to force N,O-chelation despite steric hindrance [3].

  • Dissolution: Dissolve 6-methylpicolinic acid (1.46 mmol) in 15 mL of deionized water.

  • Metal Addition: In a separate vial, dissolve Nickel(II) nitrate hexahydrate (0.72 mmol) in 5 mL of water. Combine the solutions.

    • Causality Check: The solution will appear pale green. At this acidic pH, the pyridine nitrogen is protonated, preventing bidentate chelation.

  • pH Adjustment (Critical): Add concentrated aqueous ammonia dropwise until the pH reaches 8.

    • Self-Validation: The solution must immediately transition from pale green to dark green . This color shift is the spectroscopic signature of the carboxylate and pyridine nitrogen successfully displacing water in the Ni(II) coordination sphere. If the solution remains pale, the pH is insufficient to deprotonate the ligand.

  • Crystallization: Allow the dark green solution to stand at room temperature for 7–14 days to yield[Ni(6-Mepic)₂(H₂O)₂]·2H₂O crystals [3].

Protocol B: Esterification via Acid Chloride Activation

Due to the steric bulk at the 6-position, standard peptide coupling reagents (e.g., HATU, EDC) often fail or proceed sluggishly. Acid chloride generation is the preferred, high-yielding route [5].

  • Chlorination: Suspend the picolinic acid derivative (50 mmol) in an ice bath. Dropwise, add an excess of Thionyl chloride (SOCl₂, 200 mmol) under stirring.

  • Heating: Warm the reaction to 40 °C and stir for 4 hours.

    • Causality Check: The 6-methoxy group is stable under these anhydrous chlorinating conditions, whereas aqueous halogen acids (like HBr) would risk demethylation to the pyridone.

  • Evaporation (Critical): Remove all excess SOCl₂ under reduced pressure.

    • Self-Validation: The residue must form a thick, dark oil. Failure to remove SOCl₂ completely will result in a violent exothermic reaction in the next step and the formation of dimethyl sulfite side-products.

  • Esterification: Quench the oil with 150 mL of anhydrous methanol and stir for 24 hours. Evaporate to yield the methyl ester hydrochloride salt, which can be neutralized with aqueous K₂CO₃ and extracted with chloroform [5].

References

  • Crystal Growth & Design. "Pseudopolymorphism in Nickel(II) Complexes with 6-Methylpicolinate. Synthesis, Structural, Spectroscopic, Thermal, and Density Functional Theory Studies". ACS Publications. Available at:[Link]

  • PubMed / NIH. "Ternary complex formation between VO(IV)-picolinic acid or VO(IV)-6-methylpicolinic acid and small blood serum bioligands". National Library of Medicine. Available at: [Link]

  • Inorganic Chemistry. "Ligand Effect on Reversible Conversion between Copper(I) and Bis(μ-oxo)dicopper(III) Complex with a Sterically Hindered Tetradentate Tripodal Ligand". ACS Publications. Available at:[Link]

A Comparative Guide to the Validation of a Quantitative HPLC Method for 6-Methoxy-4-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of the validation process for a High-Performance Liquid Chromatography (HPLC) method designed for the precise quantification of 6-Methoxy-4-methylpicolinic acid. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing an analytical method that is not merely compliant, but demonstrably fit for its intended purpose.[4][5][6]

6-Methoxy-4-methylpicolinic acid is a pyridinecarboxylic acid derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals.[7][8][9] Accurate quantification is paramount for ensuring the quality, consistency, and purity of intermediates and final active pharmaceutical ingredients (APIs). This guide will simulate the validation of two hypothetical reversed-phase HPLC (RP-HPLC) methods to illustrate how experimental data informs method selection.

Establishing the Analytical Target Profile (ATP): The Foundation of Validation

Before a single sample is injected, the purpose of the analytical procedure must be clearly defined. The modern approach, formalized in ICH Q14, is to establish an Analytical Target Profile (ATP).[10] The ATP is a prospective summary of the method's intended use and desired performance characteristics, ensuring that the method is designed to be fit-for-purpose from its inception.[10]

For the quantification of 6-Methoxy-4-methylpicolinic acid as a bulk substance, our ATP might be:

  • Analyte & Matrix: 6-Methoxy-4-methylpicolinic acid in the drug substance.

  • Technique: Quantitative RP-HPLC with UV detection.

  • Performance Characteristics: The method must be specific for the analyte, and quantitative for its assay. It must be linear over a range of 80-120% of the nominal concentration, accurate (98.0-102.0% recovery), and precise (RSD ≤ 2.0%).[11][12] The method should also be robust enough to handle typical variations in a quality control environment.

The Validation Workflow: A Systematic Approach

Method validation is not a single event but a continuous process that demonstrates a method's suitability throughout its lifecycle.[10] The overall workflow follows a logical sequence where the results of one stage inform the next. A validation protocol should be established before the study begins, outlining the performance characteristics, experimental procedures, and acceptance criteria.[1][4]

Validation_Workflow ATP Define Analytical Target Profile (ATP) Dev Method Development & System Suitability ATP->Dev Protocol Generate Validation Protocol Dev->Protocol Spec Specificity / Selectivity Protocol->Spec Lin Linearity & Range Spec->Lin Proceed if specific AccPre Accuracy & Precision (Repeatability, Intermediate) Lin->AccPre LODLOQ LOD & LOQ AccPre->LODLOQ Robust Robustness AccPre->Robust Report Final Validation Report LODLOQ->Report Compile data Robust->Report Compile data

Caption: Overall HPLC method validation workflow.

Comparative Validation of Two Hypothetical HPLC Methods

To provide a practical comparison, we will evaluate two potential methods for quantifying 6-Methoxy-4-methylpicolinic acid.

  • Method A: A rapid gradient method using a modern core-shell C18 column.

  • Method B: A traditional isocratic method using a fully porous C18 column.

Specificity & Selectivity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14] This is arguably the most critical validation parameter; without it, all other data is meaningless.

Experimental Protocol:

  • Blank Analysis: Analyze a diluent blank to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[14][15] The goal is to achieve 5-20% degradation.[14]

  • Analysis: Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from all degradation peaks. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the analyte peak is spectrally homogeneous.

ParameterMethod A (Core-shell C18, Gradient)Method B (Porous C18, Isocratic)Acceptance Criteria
Resolution (Rs) from closest degradant 3.51.8Rs ≥ 2.0[14]
Peak Purity Index (from DAD) 0.99980.9995> 0.990[14]
Interference from Blank None ObservedNone ObservedNo significant peaks at analyte Rt

Insight: Method A demonstrates superior resolving power, providing a greater margin of safety in separating the main peak from potential degradants. While Method B meets the minimum criteria, its lower resolution poses a higher risk if an unknown impurity co-elutes closely.

Linearity and Range

Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.[6][16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[6]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 6-Methoxy-4-methylpicolinic acid at different concentrations. For an assay, this typically covers 80% to 120% of the target concentration.[18]

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis using the method of least squares.[17]

ParameterMethod AMethod BAcceptance Criteria
Range Tested 80 - 120 µg/mL80 - 120 µg/mL80-120% of nominal concentration[19]
Correlation Coefficient (r²) 0.99980.9991r² ≥ 0.995[16]
y-intercept Close to originClose to originShould not be significantly different from zero
Residual Plot Random scatterRandom scatterNo discernible pattern

Insight: Both methods demonstrate excellent linearity. Method A's slightly higher correlation coefficient suggests a tighter fit of the data points to the regression line.

Accuracy and Precision

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[13] Precision is the measure of the degree of scatter of analytical results from a series of measurements.[12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[20]

  • Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[12][19]

Experimental Protocol:

  • Sample Preparation: Prepare nine independent samples across three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.[12]

  • Accuracy (% Recovery): Analyze the samples and calculate the percentage of the known amount recovered.

  • Repeatability (RSD%): Calculate the Relative Standard Deviation (RSD) for the results at each concentration level.

  • Intermediate Precision: A second analyst repeats the entire experiment on a different day using a different HPLC system if available. The results from both sets are statistically compared.[18]

LevelParameterMethod AMethod BAcceptance Criteria
80% Mean Recovery (%)100.599.898.0 - 102.0%[11][12]
Repeatability RSD (%)0.450.85RSD ≤ 2.0%[11][20]
100% Mean Recovery (%)99.9101.298.0 - 102.0%
Repeatability RSD (%)0.310.65RSD ≤ 2.0%
120% Mean Recovery (%)100.2101.898.0 - 102.0%
Repeatability RSD (%)0.380.72RSD ≤ 2.0%
Overall Intermediate Precision RSD (%)0.881.55RSD ≤ 2.0%[18]

Insight: Method A shows superior precision, with consistently lower RSD values for both repeatability and intermediate precision. This indicates a more reliable and transferable method within a QC environment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified.[21] LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[12] While not always required for an assay method, determining them provides a fuller understanding of the method's capabilities.[21]

Experimental Protocol (Based on Standard Deviation of the Response and the Slope):

  • Analyze a series of low-concentration standards.

  • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

  • Use the slope (S) from the linearity curve.

  • Calculate using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[12][22]

  • Confirm the calculated LOQ by analyzing samples at this concentration to ensure acceptable precision and accuracy.[19]

ParameterMethod AMethod BAcceptance Criteria (for confirmation)
LOD (µg/mL) 0.050.15Signal-to-Noise Ratio ≈ 3:1[21]
LOQ (µg/mL) 0.150.45Signal-to-Noise Ratio ≈ 10:1[21]
Precision at LOQ (RSD%) 4.58.2Typically ≤ 10%

Insight: Method A is significantly more sensitive, which could be critical if the method were ever adapted for impurity analysis. The higher sensitivity is likely due to the better peak shape and efficiency provided by the core-shell column.

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[13][23][24] This is typically evaluated during development but is a key part of validation.[4]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Deliberately vary these parameters within a small, realistic range (e.g., pH ± 0.2, Temp ± 2°C, Flow Rate ± 0.1 mL/min).

  • Use an experimental design to assess the impact of these variations on key responses like retention time, peak area, and resolution.[24]

Robustness_Design Method Nominal Method Parameters pH_low pH -0.2 Method->pH_low pH_high pH +0.2 Method->pH_high Temp_low Temp -2°C Method->Temp_low Temp_high Temp +2°C Method->Temp_high Flow_low Flow -0.1 mL/min Method->Flow_low Flow_high Flow +0.1 mL/min Method->Flow_high Response Evaluate Impact on: - Retention Time - Peak Area - Resolution pH_low->Response pH_high->Response Temp_low->Response Temp_high->Response Flow_low->Response Flow_high->Response

Caption: Design for a one-factor-at-a-time robustness study.

Varied ParameterMethod A (% Change in Assay)Method B (% Change in Assay)Acceptance Criteria
Flow Rate +10% -0.5%-1.8%Result within system suitability limits
Flow Rate -10% +0.6%+2.1%Result within system suitability limits
Column Temp +2°C -0.2%-0.5%Result within system suitability limits
% Organic in Mobile Phase +2% -0.8%-3.5%Result within system suitability limits

Insight: Method A demonstrates superior robustness. The assay result is significantly less affected by variations in flow rate and mobile phase composition compared to Method B. This is a critical advantage for long-term use in a QC lab where different instruments and operators can introduce small variations.[23]

Conclusion and Method Selection

The purpose of a comprehensive validation study is to provide objective evidence that an analytical method is fit for its intended use.[5] By comparing the two hypothetical HPLC methods against the predefined acceptance criteria grounded in ICH guidelines, a clear choice emerges.

  • Method A (Core-shell C18, Gradient): This method consistently outperformed Method B across all key validation parameters. It demonstrated superior specificity, precision, sensitivity, and robustness. The lower RSD values in precision and accuracy studies indicate higher reliability, while its resilience to small parameter changes ensures consistent performance during routine use.

  • Method B (Porous C18, Isocratic): While this method met the minimum acceptance criteria for linearity and accuracy, it showed weaknesses in specificity (lower resolution) and robustness. The higher variability (RSD%) suggests it would be more prone to inconsistent results and potential out-of-specification events in a real-world setting.

Recommendation: Based on the comprehensive validation data, Method A is the unequivocally superior choice for the quantification of 6-Methoxy-4-methylpicolinic acid. Its performance provides a high degree of confidence in the quality and reliability of the analytical results, ensuring patient safety and regulatory compliance.[1]

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. (n.d.). Pharma Validation. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Altabrisa Group. Retrieved from [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • HPLC Specificity Testing: Importance Explained. (2025, September 15). Altabrisa Group. Retrieved from [Link]

  • What Is Linearity in HPLC Analysis and Its Importance?. (2025, September 17). Altabrisa Group. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. Retrieved from [Link]

  • Robustness Tests. (2025, November 27). Chromatography Online. Retrieved from [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025, November 27). BioPharm International. Retrieved from [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025, September 8). Altabrisa Group. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved from [Link]

  • What Does Specificity Mean in Chromatography?. (n.d.). Chromatography Today. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). Chromatography Online. Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2023, November 30). International Council for Harmonisation. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025, July 29). Separation Science. Retrieved from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018, May 22). Lösungsfabrik. Retrieved from [Link]

  • Linearity Requirements. (2023, December 9). Separation Science. Retrieved from [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). PharmTech. Retrieved from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025, May 2). PharmaGuru. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). (2022, March 24). International Council for Harmonisation. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024, May 5). Pharmaceutical Sciences. Retrieved from [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency. Retrieved from [Link]

  • Method Validation and Robustness. (2026, January 14). Chromatography Online. Retrieved from [Link]

  • Perspectives on Method Validation II. (n.d.). Eurofins. Retrieved from [Link]

  • 6-Methoxy-4-methylpicolinic acid. (n.d.). Appchem. Retrieved from [Link]

  • Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate. Journal of Applied Pharmaceutical Science, 11(10), 029-034. Retrieved from [Link]

  • RP-HPLC analytical method development and validation for newly synthesized n-{[6. (2022, July 15). World Journal of Pharmaceutical Research. Retrieved from https://wjpr.net/download/article/1657884488.pdf
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. Retrieved from [Link]

  • Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron. (n.d.). IMR Press. Retrieved from [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023, October 8). MDPI. Retrieved from [Link]

Sources

A Researcher's Guide to the Spectroscopic Validation of 6-Methoxy-4-methylpicolinic Acid Purity

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical compound is paramount. For a molecule like 6-Methoxy-4-methylpicolinic acid, a substituted picolinic acid derivative of interest in medicinal chemistry, ensuring its structural integrity and freedom from impurities is a critical first step.[1][2] This guide provides a comprehensive, technically grounded framework for the spectroscopic validation of this compound's purity, moving beyond a simple checklist of procedures to explain the why behind the how.

The structural nuances of picolinic acid derivatives and their potential applications in forming stable metal complexes make them valuable in various biomedical fields.[3][4][5] Consequently, a rigorous purity assessment is not merely a quality control measure but a foundational aspect of reliable and reproducible scientific inquiry. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in building a comprehensive purity profile for 6-Methoxy-4-methylpicolinic acid.

The Spectroscopic Triad: A Multi-faceted Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. Instead, a synergistic approach employing multiple spectroscopic and chromatographic methods is essential for robust validation.[1][6] This guide focuses on the powerful combination of NMR, MS, and HPLC, each offering a unique and complementary perspective on the sample's composition.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_spectroscopic_analysis Spectroscopic & Chromatographic Analysis cluster_data_analysis Data Analysis & Purity Assessment Synthesis Synthesis of 6-Methoxy-4-methylpicolinic acid Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Purification->NMR Primary Structural Elucidation MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight Verification HPLC HPLC (Purity & Impurity Profiling) Purification->HPLC Separation of Components Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Impurity_Identification Impurity Identification & Quantification NMR->Impurity_Identification Relative Quantification MS->Structural_Confirmation MS->Impurity_Identification Precise Mass of Impurities HPLC->Impurity_Identification Quantification of Impurities Purity_Determination Final Purity Determination HPLC->Purity_Determination Structural_Confirmation->Purity_Determination Impurity_Identification->Purity_Determination Final_Report Final_Report Purity_Determination->Final_Report Comprehensive Purity Report

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural identification of organic molecules.[7] For 6-Methoxy-4-methylpicolinic acid, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the overall molecular framework.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 6-Methoxy-4-methylpicolinic acid, we expect to see distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the methoxy protons. The chemical shift, multiplicity (splitting pattern), and integration of these signals are all critical pieces of the structural puzzle.

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal, allowing for a complete accounting of the carbon framework.

Quantitative NMR (qNMR): Beyond Structure to Purity

While ¹H NMR is excellent for structural elucidation, its utility extends to quantitative analysis.[8] By integrating the signals of the target compound against a certified internal standard of known concentration, the absolute purity of the 6-Methoxy-4-methylpicolinic acid sample can be determined with high accuracy.[9][10]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 6-Methoxy-4-methylpicolinic acid

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)12.0 - 13.0 (broad singlet)165.0 - 170.0
Pyridine Ring CH (C5-H)7.0 - 7.2 (singlet)110.0 - 115.0
Pyridine Ring CH (C3-H)6.8 - 7.0 (singlet)105.0 - 110.0
Methoxy (-OCH₃)3.9 - 4.1 (singlet)53.0 - 56.0
Methyl (-CH₃)2.3 - 2.5 (singlet)20.0 - 23.0
Pyridine Ring C (C2)-150.0 - 155.0
Pyridine Ring C (C4)-148.0 - 152.0
Pyridine Ring C (C6)-162.0 - 166.0

Note: Expected chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Methoxy-4-methylpicolinic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene).

  • Instrument Parameters: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.

  • Data Processing: Process the spectra using appropriate software. For ¹H NMR, carefully integrate the signals corresponding to the compound and the internal standard (for qNMR).

  • Purity Calculation (qNMR): Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Mass Spectrometry (MS): Unveiling the Molecular Weight and Beyond

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of a molecule.[11] This is crucial for confirming the molecular weight of 6-Methoxy-4-methylpicolinic acid and for identifying potential impurities.

High-Resolution Mass Spectrometry (HRMS): Precision in Mass

HRMS provides highly accurate mass measurements, often to four or five decimal places.[12] This level of precision allows for the determination of the elemental composition of the molecule, providing strong evidence for its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Combination

Coupling HPLC with MS (LC-MS) allows for the separation of components in a mixture before they are introduced into the mass spectrometer.[13] This is an invaluable tool for impurity profiling, as it can detect and help identify even trace-level impurities that may not be visible by NMR.[14]

Table 2: Expected High-Resolution Mass Spectrometry Data for 6-Methoxy-4-methylpicolinic acid (C₈H₉NO₃)

Ion Calculated m/z
[M+H]⁺168.0604
[M+Na]⁺190.0423
[M-H]⁻166.0455

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation (for LC-MS) cluster_ms_analysis Mass Spectrometry Analysis cluster_data_output Data Output Sample Dissolve sample in appropriate solvent Injection Inject onto HPLC column Sample->Injection Separation Separation based on polarity Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Mass_Analyzer Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Mass_Spectrum

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of 6-Methoxy-4-methylpicolinic acid (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile/water).

  • Instrument Parameters: For LC-MS, use a suitable C18 column and a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid). For direct infusion HRMS, introduce the sample directly into the mass spectrometer.

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Compare the observed accurate mass with the calculated theoretical mass for the expected elemental composition.

High-Performance Liquid Chromatography (HPLC): The Separator and Quantifier

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate and quantify the components of a mixture.[15][16] For purity assessment, HPLC provides a percentage purity value based on the relative peak areas of the main component and any impurities.

Method Development: The Key to Good Separation

Developing a robust HPLC method is crucial for accurate purity determination. This involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve good resolution between the main peak and any impurity peaks.[17]

Purity by Area Normalization

The most common method for determining purity by HPLC is area normalization. This method assumes that all components have a similar response at the detection wavelength. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Table 3: Hypothetical HPLC Purity Data for Two Batches of 6-Methoxy-4-methylpicolinic acid

Batch Retention Time (min) Peak Area % Area Purity
Batch A 99.8%
Impurity 12.51,5000.1
Main Peak4.21,497,00099.8
Impurity 25.11,5000.1
Batch B 98.5%
Impurity 12.510,0000.7
Main Peak4.21,477,50098.5
Impurity 25.17,5000.5
Impurity 36.35,0000.3

Experimental Protocol for HPLC

  • Sample Preparation: Accurately weigh and dissolve a known amount of 6-Methoxy-4-methylpicolinic acid in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrument and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the percentage purity using the area normalization method.

Synthesizing the Data: A Holistic View of Purity

The true power of this multi-technique approach lies in the synthesis of the data. NMR confirms the structure, HRMS verifies the molecular formula, and HPLC provides a quantitative measure of purity and reveals the presence of any impurities. Any significant impurities detected by HPLC can be further investigated by LC-MS to determine their molecular weights, providing clues to their potential structures.

By employing this rigorous, multi-faceted spectroscopic and chromatographic approach, researchers can have a high degree of confidence in the purity and structural integrity of their 6-Methoxy-4-methylpicolinic acid, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy.
  • Henderson, T. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.
  • Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. ManTech Publications. (2025, January 15).
  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5).
  • Spectroscopy: A Key Driver in Quality Control Across Industries. Avantes.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. (2025, May 8).
  • Impurity profiling and characterization for generic project. ResolveMass Laboratories Inc. (2026, February 25).
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2026, March 24).
  • The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube. (2022, March 3).
  • What is High-Performance Liquid Chromatography (HPLC)? Agilent.
  • The Science of Separation: Understanding High-Performance Liquid Chromatography.
  • A Quick Look at the Different Types of HPLC Testing. GenTech Scientific. (2023, January 24).
  • Quantitative NMR Spectroscopy. (2017, November).
  • The NMR-Purity and the new dimensions and standards of purity CA. ChemAdder. (2025, September 10).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. (2016, June 27).
  • NMR Spectroscopy. MSU chemistry.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81.
  • Lopresti, M. (2025, May 5). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC.
  • A Technical Guide to 6-Methylpicolinic Acid Derivatives in Organic Synthesis. Benchchem.

Sources

Benchmarking 6-Methoxy-4-methylpicolinic Acid as a High-Performance Catalytic Ligand

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the selection of an ancillary ligand is the defining factor between a catalytic system that rapidly degrades and one that achieves industrial-scale turnover numbers (TON). While picolinic acid derivatives are foundational N,O-bidentate ligands in transition metal catalysis, standard unsubstituted variants often fail to prevent bimolecular catalyst deactivation.

Enter 6-Methoxy-4-methylpicolinic acid (CAS 324028-98-0) . This specific derivative introduces two critical mechanistic levers:

  • Steric Shielding (6-Methoxy): Positioned ortho to the pyridine nitrogen, the bulky methoxy group creates a steric wall that inhibits the formation of inactive μ-oxo dimers in high-valent metal species.

  • Electronic Modulation (4-Methyl + 6-Methoxy): Both groups are strongly electron-donating. By pushing electron density into the metal center, they lower the oxidation potential required to reach active high-valent states (e.g., Ir^V=O or Mo^VI) while stabilizing the resulting electrophilic intermediates.

This guide objectively benchmarks 6-Methoxy-4-methylpicolinic acid against legacy alternatives in two highly demanding catalytic environments: Iridium-catalyzed water oxidation and Molybdenum-catalyzed peptide cyclodehydration.

Benchmark Application: Iridium-Catalyzed Water Oxidation (OER)

Mechanistic Rationale

Molecular water oxidation catalysts (WOCs) based on the [CpIr(L)Cl] scaffold are benchmark systems for artificial photosynthesis [1]. However, under harsh oxidative conditions (e.g., NaIO₄ or electrochemical driving forces), the placeholder Cp ligand is prone to oxidative degradation, leading to the formation of heterogeneous iridium oxide (IrOx) nanoparticles [2].

By employing 6-Methoxy-4-methylpicolinic acid, the strong σ-donation from the electron-enriched pyridine ring stabilizes the Ir(IV) and Ir(V) intermediates, significantly lowering the overpotential. Concurrently, the 6-methoxy group sterically blocks the approach of a second iridium center, suppressing bimolecular decomposition pathways and maintaining the catalyst's molecular nature [3].

Comparative Performance Data
LigandOverpotential (η, mV)TOF (s⁻¹)TON (at 24h)Catalyst Stability
Picolinic Acid (Pic) 4100.81,200Low (Rapid Cp* loss)
6-Methylpicolinic Acid 3801.53,500Moderate
6-Methoxy-4-methylpicolinic acid 320 2.4 >8,000 High (Steric shielding)

Table 1: Electrochemical and kinetic benchmarking of Ir-WOCs using NaIO₄ as a sacrificial oxidant at pH 7.0.

CatalyticCycle A [Cp*Ir(L)Cl] Precatalyst B Ir(IV)-OH Active Species A->B NaIO4 / -Cl- C Ir(V)=O High-Valent Intermediate B->C PCET (-e-, -H+) D O-O Bond Formation (Water Nucleophilic Attack) C->D +H2O E O2 Evolution & Catalyst Regeneration D->E -H+ E->B -O2

Fig 1. Proposed Ir-catalyzed water oxidation cycle using 6-OMe-4-Me-Pic.

Benchmark Application: Mo(VI)-Catalyzed Amide Cyclodehydration

Mechanistic Rationale

The synthesis of oxazolines and thiazolines from peptides via Mo(VI) dioxide complexes is highly sensitive to the ligand environment. Unsubstituted MoO₂(acac)₂ suffers from poor solubility and promotes unwanted dehydroalanine elimination side-reactions. While 6-methylpicolinic acid is a known improvement [4], benchmarking reveals that 6-Methoxy-4-methylpicolinic acid provides superior precatalyst stability. The added methoxy group enhances solubility in non-polar organic solvents (like toluene), ensuring rapid formation of the active MoO₂(L)₂ complex and completely suppressing elimination byproducts.

Comparative Performance Data
Ligand AdditiveYield (%)Dehydroalanine Byproduct (%)Precatalyst Solubility
None (MoO₂(acac)₂ only) 2439Poor
Picolinic Acid (Pic) 4520Moderate
6-Methylpicolinic Acid 89<2Good
6-Methoxy-4-methylpicolinic acid 96 N.D. Excellent

Table 2: Benchmarking ligand additives in the Mo(VI)-catalyzed cyclodehydration of serine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success before proceeding.

Protocol A: Synthesis and Validation of [Cp*Ir(6-OMe-4-Me-Pic)Cl] Precatalyst
  • Ligation: In a Schlenk flask under N₂, combine [Cp*IrCl₂]₂ (1.0 equiv) and 6-Methoxy-4-methylpicolinic acid (2.1 equiv) in anhydrous methanol.

  • Base Addition: Add NaOMe (2.1 equiv) dropwise to deprotonate the carboxylic acid.

    • Causality: Deprotonation is strictly required to switch the ligand from a weak monodentate (N) coordinator to a strongly chelating bidentate (N,O) coordinator.

  • Validation Checkpoint 1 (Colorimetric): Observe the solution transition from a cloudy orange to a vibrant, clear yellow. This visual shift confirms the cleavage of the chloride bridge and successful N,O-chelation.

  • Purification: Remove the solvent in vacuo, extract with CH₂Cl₂, and filter through a Celite pad to remove the NaCl byproduct.

  • Validation Checkpoint 2 (Spectroscopic): Run a ¹H NMR (CDCl₃). The complete disappearance of the free carboxylic acid proton (~11 ppm) and a distinct upfield shift of the Cp* methyl protons confirm quantitative complexation.

Protocol B: Kinetic Evaluation of OER Activity
  • System Setup: Equip a temperature-controlled reaction vessel (25 °C) with an optical dissolved oxygen (DO) probe and a pressure transducer.

  • Activation: Dissolve the precatalyst (5 μM) in 0.1 M phosphate buffer (pH 7.0). Inject a degassed solution of NaIO₄ (1000 equiv).

  • Validation Checkpoint 3 (Active Species Formation): The solution must turn deep blue within 30 seconds.

    • Causality: This blue shift corresponds to the oxidation of Ir(III) to the active Ir(IV)-OH species. If the solution turns black, it indicates catastrophic ligand failure and IrOx nanoparticle formation.

  • Data Acquisition: Record O₂ evolution continuously. Calculate the Turnover Frequency (TOF) exclusively from the linear regime of the pressure curve (first 10% conversion) to avoid substrate-depletion artifacts.

Workflow S1 1. Precatalyst Assembly S2 2. Spectroscopic Validation S1->S2 S3 3. Oxidant Injection S2->S3 Purity >98% S4 4. Kinetic Monitoring S3->S4 Blue Shift S5 5. Post-Reaction Analysis S4->S5 Plateau Reached

Fig 2. Self-validating experimental workflow for benchmarking WOCs.

References

  • Hull, J. F., Balcells, D., Blakemore, J. D., Incarvito, C. D., Eisenstein, O., Brudvig, G. W., & Crabtree, R. H. (2009). Highly Active and Robust Cp* Iridium Complexes for Catalytic Water Oxidation. Journal of the American Chemical Society, 131(25), 8730–8731.[Link]

  • Bucci, A., Dunn, G., Bell, C. B., et al. (2016). Detangling Catalyst Modification Reactions from the Oxygen Evolution Reaction by Online Mass Spectrometry. ACS Catalysis, 6(7), 4559–4563.[Link]

  • Corbucci, I., Zuccaccia, C., Macchioni, A., et al. (2020). Modulating the water oxidation catalytic activity of iridium complexes by functionalizing the Cp*-ancillary ligand: hints on the nature of the active species. Catalysis Science & Technology, 10, 5953-5963.[Link]

  • Peterson, J. A., & Wipf, P. (2023). Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. The Journal of Organic Chemistry, 88(9), 6127–6137.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.